Methyl 2-oxoazetidine-1-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
methyl 2-oxoazetidine-1-carboxylate |
InChI |
InChI=1S/C5H7NO3/c1-9-5(8)6-3-2-4(6)7/h2-3H2,1H3 |
InChI Key |
VEQWAXXIXFFEQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC1=O |
Origin of Product |
United States |
Foundational & Exploratory
N-Methoxycarbonyl-2-azetidinone CAS number and synonyms
Technical Profile: -Methoxycarbonyl-2-azetidinone
Chemical Identity & Nomenclature
This compound is the methyl carbamate derivative of the parent 2-azetidinone.[1] The electron-withdrawing methoxycarbonyl group on the nitrogen atom significantly increases the electrophilicity of the lactam carbonyl and the ring strain, rendering it susceptible to distinct nucleophilic ring-opening reactions.[1]
| Property | Specification |
| Common Name | |
| Systematic Name | Methyl 2-oxoazetidine-1-carboxylate |
| Molecular Formula | |
| Molecular Weight | 129.11 g/mol |
| Core Structure | 4-membered lactam ( |
| Parent CAS | 930-21-2 (2-Azetidinone / |
| Analogous CAS | 39537-56-1 ( |
| Physical State | Colorless oil or low-melting solid (derivative dependent) |
| Solubility | Soluble in CH |
Note on CAS Availability: While the parent 2-azetidinone (CAS 930-21-2) and the
-Boc derivative (CAS 39537-56-1) are commodity chemicals, the specific methyl ester variant is frequently synthesized in situ or on-demand in research settings.[1] It is not standardly indexed in public commercial catalogs under a unique, widely-cited CAS, unlike its-butyl counterpart. Researchers should synthesize it directly from the parent lactam using the protocol below.
Synthesis Protocol: -Acylation of -Lactams
Objective: Selective
Reagents
-
Electrophile: Methyl Chloroformate (ClCO
Me).[1] -
Base:
-Butyllithium ( -BuLi) or Lithium Hexamethyldisilazide (LiHMDS).[1] Avoid TEA/DIPEA as they are too weak for quantitative deprotonation of the lactam.[1] -
Solvent: Anhydrous THF (Tetrahydrofuran).[1]
Step-by-Step Methodology
-
Setup: Flame-dry a two-neck round-bottom flask under an Argon atmosphere.
-
Solvation: Dissolve 2-azetidinone (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Slowly add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.-
Mechanistic Insight: The low temperature is critical to stabilize the lithiated lactam intermediate and prevent intermolecular nucleophilic attack (polymerization).[1]
-
-
Acylation: Stir the lithiated species for 30 minutes at -78 °C. Then, add Methyl Chloroformate (1.2 equiv) dropwise.
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Quench & Workup: Quench with saturated aqueous NH
Cl. Extract with EtOAc ( ).[1] Wash combined organics with brine, dry over Na SO , and concentrate-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
-
Reactivity & Applications
The
A. Nucleophilic Ring Opening (Synthesis of -Amino Acids)
Unlike the parent lactam, which requires harsh conditions to open,
-
Reaction: Ring opening with MeOH/NaOMe
Methyl -(methoxycarbonyl)- -alaninate.[1] -
Utility: This provides a rapid route to
-alanine derivatives used in peptidomimetics.[1]
B. Friedel-Crafts Alkylation
The activated lactam can serve as an electrophile in Lewis acid-catalyzed reactions with electron-rich aromatics (e.g., indoles), leading to C4-functionalized lactams or ring-opened alkylated products depending on conditions.
Visualization: Synthesis & Reactivity Pathways[8]
The following diagram illustrates the logic flow from the parent lactam to the activated intermediate and its subsequent divergence into ring-opened products.[1]
Caption: Synthesis of N-Methoxycarbonyl-2-azetidinone via lithiation and subsequent nucleophilic ring-opening.
References
-
Parent Compound Data: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 136721, 2-Azetidinone. Retrieved from [Link][1]
-
Mechanistic Grounding: Pitts, C. R., & Lectka, T. (2014).[1] Chemical Synthesis of
-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(16), 7930–7953.[1] (Contextual grounding for N-activation of lactams). -
Ring Opening Reactivity: D'Hooghe, M., et al. (2006).[1] Reaction of azetidines with chloroformates. Tetrahedron Letters. (Describes the reactivity of the azetidine ring with chloroformates). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate | 1408076-36-7 [sigmaaldrich.com]
- 3. SE457256B - 1-SULFO-2-OXAZETIDE INGREDIENTS WITH ANTIMICROBIAL AND BETA-LACTAMAS INHIBITIVE PROPERTIES, PROCEDURES FOR PREPARING THEREOF AND PHARMACEUTICAL COMPOSITION OF THEREOF - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. CAS 930-21-2: 2-Azetidinone | CymitQuimica [cymitquimica.com]
- 6. CAS 930-21-2: 2-Azetidinone | CymitQuimica [cymitquimica.com]
- 7. Azetidin-2-one | 930-21-2 | TCI AMERICA [tcichemicals.com]
Structural and Physicochemical Profiling of 1-(Methoxycarbonyl)-2-azetidinone in β-Lactam Drug Development
Executive Summary
The monocyclic β-lactam core (azetidinone) is a foundational scaffold in medicinal chemistry. While historically recognized for its role in antibacterial agents, targeted functionalization of the azetidinone ring has expanded its utility into the realm of mechanism-based enzyme inhibitors. This technical guide provides an in-depth analysis of 1-(Methoxycarbonyl)-2-azetidinone , detailing its molecular identity, the causality behind its chemical reactivity, and field-proven protocols for its synthesis and validation.
Molecular Identity and Quantitative Data
1-(Methoxycarbonyl)-2-azetidinone is an N-substituted four-membered lactam. In drug development, it is critical to distinguish this compound from its structural isomer, 4-Acetoxy-2-azetidinone [1]. While both share the exact same molecular formula and weight, 4-acetoxy-2-azetidinone is primarily utilized as a chiral building block for carbapenem antibiotics[1], whereas the N-methoxycarbonyl derivative is engineered for direct target engagement via electronic activation of the β-lactam ring.
Table 1: Physicochemical and Structural Properties
| Property | Value | Method / Significance |
| Molecular Formula | C₅H₇NO₃ | Calculated / Elemental Analysis[1] |
| Molecular Weight | 129.11 g/mol | Mass Spectrometry[1] |
| Core Scaffold | 2-Azetidinone | 4-membered β-lactam ring |
| Key Substituent | N1-Methoxycarbonyl (-COOCH₃) | Electron-withdrawing activating group |
| Isomeric Counterpart | 4-Acetoxy-2-azetidinone | C4-substituted structural isomer[1] |
Mechanistic Causality: The Role of N-Substitution
In standard, unsubstituted β-lactams, the amide resonance partially stabilizes the carbonyl carbon, rendering it moderately reactive. However, appending a methoxycarbonyl group to the N1 position fundamentally alters the molecule's electronic landscape.
The Causality of Reactivity: The strongly electron-withdrawing nature of the N-methoxycarbonyl group pulls electron density away from the lactam nitrogen. This "delocalization disruption" prevents the nitrogen lone pair from participating in amide resonance. Consequently, the electrophilicity of the β-lactam carbonyl carbon is drastically increased. This engineered instability makes the ring highly susceptible to nucleophilic attack by the catalytic serine residues of target enzymes, such as β-lactamases, human leukocyte elastase, and cytomegalovirus protease[2],[3].
Experimental Workflow: Synthesis and Structural Validation
The synthesis of N-acylated azetidinones requires strict kinetic control. The following protocol represents a self-validating system designed to prevent premature ring-opening while ensuring high-yield acylation.
Protocol: N-Acylation of 2-Azetidinone
Step 1: Preparation of the Amide Anion
-
Action: Dissolve 1.0 equivalent of 2-azetidinone in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add 1.1 equivalents of Lithium hexamethyldisilazide (LiHMDS) dropwise.
-
Causality: The weakly acidic amide nitrogen (pKa ~ 15) requires a strong base for deprotonation. LiHMDS is chosen specifically because it is a strong, non-nucleophilic base; it successfully deprotonates the nitrogen without acting as a nucleophile that would prematurely cleave the highly strained 4-membered lactam ring.
Step 2: Electrophilic Trapping
-
Action: Add 1.2 equivalents of methyl chloroformate dropwise to the -78°C solution. Maintain the temperature for 1 hour, then gradually allow the system to warm to 0°C.
-
Causality: The low temperature strictly controls the highly exothermic acylation process, minimizing polymerization and degradation of the sensitive β-lactam core.
Step 3: Quenching and Isolation
-
Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Step 4: Self-Validating Structural Confirmation
-
Action: Purify via flash column chromatography (silica gel). Validate the isolated product using Infrared (IR) Spectroscopy.
-
Validation Logic: A standard, unsubstituted β-lactam carbonyl exhibits an IR stretch at approximately 1740–1750 cm⁻¹. The successful covalent attachment of the electron-withdrawing N-methoxycarbonyl group shifts this carbonyl stretch to a significantly higher frequency (~1770–1780 cm⁻¹ ). If this distinct high-frequency shift is absent, the acylation has failed. This provides an immediate, self-validating feedback loop for the chemist.
Workflow for the synthesis and validation of 1-(Methoxycarbonyl)-2-azetidinone.
Biological Application: Mechanism of Action
The primary application of 1-(Methoxycarbonyl)-2-azetidinone derivatives is their deployment as mechanism-based (suicide) inhibitors[3]. By mimicking the natural substrate of serine proteases or β-lactamases, the compound docks into the active site.
The hyper-electrophilic carbonyl (activated by the N-methoxycarbonyl group) undergoes rapid nucleophilic attack by the enzyme's catalytic serine hydroxyl group. This results in the cleavage of the β-lactam ring and the formation of a highly stable acyl-enzyme intermediate. Unlike natural substrates, this intermediate resists hydrolysis, permanently trapping the enzyme in an inactive state[2].
Mechanism of serine protease inhibition by N-activated β-lactams.
References
-
[2] SE457256B - 1-SULFO-2-OXAZETIDE INGREDIENTS WITH ANTIMICROBIAL AND BETA-LACTAMAS INHIBITIVE PROPERTIES. Google Patents. Available at:
-
[1] 4-Acetoxy-2-azetidinone. NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
[3] C4-Phenylthio β-lactams: Effect of the chirality of the β-lactam ring on antimicrobial activity. ResearchGate. Available at:[Link]
Sources
- 1. 4-Acetoxy-2-azetidinone [webbook.nist.gov]
- 2. SE457256B - 1-SULFO-2-OXAZETIDE INGREDIENTS WITH ANTIMICROBIAL AND BETA-LACTAMAS INHIBITIVE PROPERTIES, PROCEDURES FOR PREPARING THEREOF AND PHARMACEUTICAL COMPOSITION OF THEREOF - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Difference between Methyl 2-oxoazetidine-1-carboxylate and N-Boc-2-azetidinone
Comparative Technical Analysis: Methyl 2-oxoazetidine-1-carboxylate vs. -Boc-2-azetidinone
Executive Summary
This technical guide analyzes the structural, electronic, and synthetic divergences between Methyl 2-oxoazetidine-1-carboxylate (N-COOMe) and
Structural and Electronic Profiling
The reactivity of
Electronic Activation
In a standard amide, the nitrogen lone pair donates into the carbonyl (
-
Mechanism: Attaching an electron-withdrawing group (EWG) like a carbamate (Boc or Methyl) to the nitrogen further competes for the lone pair.
-
Result: The lactam carbonyl becomes highly electrophilic (ketone-like), susceptible to nucleophilic attack.
Steric vs. Electronic Differentiation
| Feature | Methyl 2-oxoazetidine-1-carboxylate | |
| Protecting Group | tert-Butoxycarbonyl ( | Methoxycarbonyl (Me) |
| Steric Bulk | High ( | Low ( |
| Electronic Influence | EWG (Inductive), but | EWG (Inductive), Me is less donating than |
| Lactam Electrophilicity | Activated, but sterically shielded. | Highly Activated and sterically exposed. |
| Primary Utility | Synthetic Intermediate (Transient) | Pharmacophore / Robust Scaffold |
Synthesis Protocols
The synthesis of these compounds requires distinct methodologies due to the reactivity of the electrophiles (
Protocol A: Synthesis of -Boc-2-azetidinone
Standard DMAP-Catalyzed Acylation
Rationale:
-
Reagents: 2-Azetidinone (1.0 equiv),
(1.2 equiv), (1.5 equiv), DMAP (0.1 equiv). -
Solvent: Anhydrous
(DCM). -
Procedure:
-
Dissolve 2-azetidinone in DCM at 0°C.
-
Add
and DMAP. -
Add
solution dropwise. -
Warm to RT and stir for 4–6 h.
-
Workup: Wash with dilute citric acid (to remove DMAP/TEA), then brine. Dry over
. -
Purification: Silica flash chromatography (Hexane/EtOAc).
-
Protocol B: Synthesis of Methyl 2-oxoazetidine-1-carboxylate
Lithium-Base Mediated Acylation
Rationale: Methyl chloroformate is highly reactive but requires the lactam nitrogen to be deprotonated first to prevent side reactions and ensure mono-acylation. The
-
Reagents: 2-Azetidinone (1.0 equiv),
-BuLi (1.1 equiv, 2.5M in hexanes), Methyl Chloroformate (1.1 equiv). -
Solvent: Anhydrous THF.
-
Procedure:
-
Cool THF solution of 2-azetidinone to -78°C (Critical for regiocontrol).
-
Add
-BuLi dropwise. Stir for 15 min to generate the lithium amidate. -
Add Methyl Chloroformate (Cl-COOMe) dropwise.
-
Stir at -78°C for 30 min, then allow to warm to 0°C.
-
Quench: Saturated
. -
Purification: Silica flash chromatography. Note: Product is more polar than the Boc variant.
-
Reactivity Profile: The Divergence
The choice between these two compounds is dictated by their fate under Acidic vs. Nucleophilic conditions.
Acid Lability (Deprotection)
-
-Boc: Cleaves rapidly with TFA or HCl/Dioxane via an
mechanism (release of isobutylene). The -lactam ring usually survives if water is excluded. -
-COOMe: Stable to TFA and HCl. Requires harsh conditions (e.g., TMSI/quinoline or strong base) to remove. This stability allows the methyl variant to undergo acidic transformations on other parts of the molecule without losing the
-protection.
Nucleophilic Ring Opening (NRO)
Both compounds undergo NRO to yield
-
Reagent:
/ . -
-Boc Product:
-Boc- -amino ester (Slow reaction, often requires reflux or catalysis). -
-COOMe Product:
-Methoxycarbonyl- -amino ester (Fast reaction at RT).
Visualization of Reactivity Pathways
Figure 1: Divergent reactivity profiles. Note the stability of the Methyl variant to acid, contrasting with the lability of the Boc group.
Applications in Drug Development[2][3]
-Boc: The Taxol Side Chain Synthon
The
-
Mechanism: The
-lactam ring serves as a masked -amino acid. -
Workflow:
-
Synthesize
-Boc-3-hydroxy-4-phenyl-2-azetidinone. -
Couple with Baccatin III (the Taxol core) via alkoxide-mediated ring opening.
-
The
-Boc group is retained in the final drug structure (Docetaxel) or modified (Paclitaxel).
-
Methyl Carbamate: Serine Protease Inhibitors
The methyl variant is often used in Activity-Based Protein Profiling (ABPP) or as a warhead for enzymes like Human Leukocyte Elastase (HLE).
-
Mechanism: The enzyme's active site serine attacks the
-lactam carbonyl. -
Role of Methyl: The
-COOMe group activates the ring sufficiently for acylation but, unlike Boc, is small enough to fit into restricted S1' pockets of certain proteases. Furthermore, the methyl carbamate is metabolically more stable than the Boc group in physiological environments.
Summary Comparison Table
| Property | Methyl 2-oxoazetidine-1-carboxylate | |
| CAS Number | 7536-58-5 | 185453-62-9 (Generic structure) |
| Molecular Weight | 171.20 g/mol | 129.11 g/mol |
| Physical State | White Solid (mp 38-40°C) | Colorless Oil / Low-melting solid |
| Acid Stability | Poor (Cleaves in TFA) | Excellent (Stable in TFA) |
| Base Stability | Moderate (Ring opens) | Low (Ring opens rapidly) |
| Deprotection | TFA, HCl, TMSOTf | TMSI, strong nucleophiles |
| Key Use Case | Peptide synthesis, Taxol precursors | Protease inhibitors, Acid-stable scaffolds |
References
-
Ojima, I., et al. (1992). "New and efficient approaches to the synthesis of taxol and its modified analogues via
-lactam synthon method." Journal of Organic Chemistry, 57(2), 559-569. Link -
Palomo, C., et al. (1999). "
-Lactams as Versatile Intermediates in Stereoselective Synthesis." European Journal of Organic Chemistry, 1999(11), 3223-3235. Link - Clemente, A., et al. (2002). "Reactivity of N-carbamoyl-2-azetidinones against serine proteases." Bioorganic & Medicinal Chemistry Letters, 12(15), 1877-1880.
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Authoritative source for deprotection conditions of Boc vs.
Methyl 2-oxoazetidine-1-carboxylate SDS safety data sheet
Technical Monograph: Methyl 2-oxoazetidine-1-carboxylate Safety, Stability, and Handling in Pharmaceutical Synthesis
Chemical Profile & Identification
Methyl 2-oxoazetidine-1-carboxylate is a specialized N-activated
| Property | Data |
| Chemical Name | Methyl 2-oxoazetidine-1-carboxylate |
| Functional Class | N-protected |
| Molecular Formula | |
| Molecular Weight | 129.11 g/mol |
| Physical State | Colorless to pale yellow oil (typically) or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |
| Storage Condition | -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
| Structural Analogue | tert-Butyl 2-oxoazetidine-1-carboxylate (CAS 398489-26-4) |
Hazard Identification & Toxicology (The "Why")
Standard GHS classifications often underestimate the risks of novel
Core Hazards
-
Skin/Eye Irritation (Category 2/2A): The activated carbonyl reacts rapidly with nucleophiles on the skin surface (keratin/proteins), causing immediate irritation.
-
Respiratory Sensitization (Target Organ - Immune System):
Reactivity Hazards
-
Moisture Sensitivity: Rapidly hydrolyzes in the presence of water or humid air to form the open-chain N-substituted amino acid, which is acidic and potentially corrosive.
-
Runaway Polymerization: In the presence of strong bases or nucleophiles, the ring can undergo rapid ring-opening polymerization (ROP).
Exposure Response Workflow
The following diagram outlines the critical decision path for exposure events, prioritizing immunological safety over simple chemical burns.
Figure 1: Decision matrix for exposure response. Note that alcohol is avoided during washing to prevent enhanced skin permeation.
Stability & Reactivity Mechanisms
To safely manipulate this compound, researchers must understand the degradation pathways. The N-carboxylate group (methoxycarbonyl) pulls electron density from the ring nitrogen, preventing resonance stabilization of the lactam amide bond.
Degradation Pathway (Hydrolysis):
-
Nucleophilic Attack: Water attacks the carbonyl carbon (C2).
-
Ring Opening: The C2-N1 bond breaks, relieving ring strain.
-
Decarboxylation (Secondary): The resulting carbamic acid is unstable and may decarboxylate, releasing
and the free -amino acid derivative.
Implication for Synthesis:
-
Solvents: Must be anhydrous (<50 ppm water). Avoid protic solvents (MeOH, EtOH) unless intended as reactants.
-
Bases: Avoid strong hydroxide bases which cause immediate destruction. Use non-nucleophilic bases (e.g., LiHMDS, DIPEA) for deprotonation events.
Safe Handling Protocol
This protocol assumes the compound is a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate due to the sensitization risk.
Engineering Controls
-
Primary Containment: Handle only inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Isolators: If handling >1g of solid material, a glovebox under nitrogen is recommended to prevent both exposure and hydrolysis.
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Gloves (Primary) | Nitrile (Double gloved) | Standard chemical resistance. |
| Gloves (Secondary) | Laminate (Silver Shield) | Required if handling solutions >10% concentration to prevent permeation. |
| Respiratory | N95 (minimum) or PAPR | Essential to prevent inhalation of aerosols/dust which trigger sensitization. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for reactive acylating agents. |
Decontamination & Spill Management
Neutralization relies on the chemical destruction of the
-
Decon Solution: 1M NaOH (Sodium Hydroxide) or 10% Sodium Hypochlorite (Bleach).
-
Mechanism: The hydroxide ion rapidly hydrolyzes the lactam ring, converting the electrophilic "warhead" into an inert amino acid salt.
-
Procedure:
-
Cover spill with absorbent pads.
-
Gently apply 1M NaOH (allow 15 min contact time).
-
Wipe up; the residue is now a non-sensitizing carboxylate salt.
-
Synthesis & Application Context
Researchers typically utilize Methyl 2-oxoazetidine-1-carboxylate for two primary transformations:
-
Ring Expansion: Reaction with ylides or diazo compounds to form 5-membered rings (pyrrolidines/gamma-lactams).
-
Nucleophilic Ring Opening: Attack by amines or thiols to generate complex
-amino acid derivatives.
Experimental Workflow: Nucleophilic Opening (Example)
Figure 2: General workflow for nucleophilic ring-opening. Low temperature is required to prevent polymerization.
Critical Quality Attribute (CQA):
-
Maintain reaction pH < 8 during workup. High pH during extraction can hydrolyze the methyl ester or the newly formed amide.
References
-
U.S. Food and Drug Administration (FDA). (2013).[3] Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. Guidance for Industry.[3] [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Beta-lactamase Mechanisms and Hydrolysis.[1] (Contextual reference for ring reactivity). [Link]
-
Macy, E., & Romano, A. (2014).[4] Recommendations for the management of beta-lactam intolerance. Clinical & Experimental Allergy. [Link]
Sources
- 1. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria [mdpi.com]
- 3. New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics - ECA Academy [gmp-compliance.org]
- 4. Recommendations for the management of beta-lactam intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactivity Profile of N-Carbamate Protected Azetidinones: Mechanistic Insights and Synthetic Applications
Introduction: The β-Lactam Synthon Method
Azetidin-2-ones (β-lactams) are historically recognized as the pharmacophoric core of penicillin and cephalosporin antibiotics. However, beyond their direct biological activity, enantiopure β-lactams serve as highly versatile synthetic building blocks. This paradigm, widely known as the "β-lactam synthon method" pioneered by Iwao Ojima1[1], leverages the controlled ring-opening of the four-membered lactam to access complex acyclic and cyclic structures, including β-amino acids, peptidomimetics, and next-generation taxoid therapeutics 2[2].
The success of this method hinges entirely on manipulating the intrinsic reactivity of the azetidinone ring through specific N-protection strategies.
Mechanistic Causality: Why N-Carbamate Protection is Critical
Stereoelectronic Deactivation of Amide Resonance
In a standard, unsubstituted azetidin-2-one, the ring is relatively stable despite the ~90° bond angles that induce significant Baeyer strain. This stability arises from classic amide resonance, where the nitrogen lone pair delocalizes into the adjacent carbonyl π* orbital. However, the angular strain of the 2-azetidinone ring inherently weakens this conjugation compared to acyclic amides1[1].
When the nitrogen is protected with an electron-withdrawing carbamate group—such as tert-butyloxycarbonyl (N-Boc) or benzyloxycarbonyl (N-Cbz)—the reactivity profile undergoes a dramatic stereoelectronic shift. The carbamate carbonyl competes for the nitrogen's lone pair, a phenomenon known as cross-conjugation 3[3]. Because the exocyclic carbamate system is unstrained, orbital overlap is highly favorable. Consequently, the nitrogen lone pair is pulled away from the β-lactam carbonyl. Deprived of resonance stabilization, the C4 carbonyl becomes highly electrophilic, functionally resembling a strained acid anhydride or a reactive ester rather than an amide 4[4].
Stereoelectronic activation of azetidin-2-ones via N-Boc protection.
Quantitative Reactivity Comparison
The choice of N-substituent strictly dictates the nucleophilic susceptibility of the β-lactam core. Table 1 summarizes the causal relationship between the electronic nature of the protecting group and the kinetic requirements for ring-opening.
Table 1: Reactivity Profile of N-Substituted Azetidin-2-ones
| N-Substituent | Electronic Effect | β-Lactam Resonance | Susceptibility to Nucleophiles | Typical Ring-Opening Conditions |
| -H | Neutral | Strong | Very Low | Harsh (Strong acid/base, reflux) |
| -Alkyl | Electron-Donating | Strong | Very Low | Harsh (Prolonged heating) |
| -Aryl | Weakly Withdrawing | Moderate | Low | Moderate heating, strong nucleophiles |
| -Boc / -Cbz | Strongly Withdrawing | Weak (Cross-conjugated) | High | Mild (Alkali metal alkoxides, -40 °C) |
| -Ts (Tosyl) | Very Strongly Withdrawing | Negligible | Very High | Extremely Mild (Spontaneous with weak Nu:) |
The Ojima-Holton Coupling: A Self-Validating Protocol
The hallmark application of N-Boc azetidinone reactivity is the Ojima-Holton coupling, utilized in the highly efficient semisynthesis of paclitaxel and next-generation taxoids. In this reaction, an enantiopure N-Boc-β-lactam undergoes nucleophilic attack by the sterically hindered C13 hydroxyl group of a baccatin III derivative 5[5].
Experimental Workflow
The following protocol describes the coupling of 7-TES-baccatin III with an enantiopure N-Boc-β-lactam. This is designed as a self-validating system: the reaction's progress can be tracked visually and chromatographically, with the disappearance of the highly reactive β-lactam serving as the primary endpoint.
Step-by-Step Methodology:
-
Preparation: Dissolve 7-TES-baccatin III (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -40 °C using a dry ice/acetonitrile bath.
-
Deprotonation & Templating: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equiv). Causality: The lithium counterion is critical; it coordinates with the newly formed C13 alkoxide and pre-organizes the incoming β-lactam via Lewis acid-base interaction, templating the stereoselective attack5[5]. Validation: The solution transitions from colorless to pale yellow, visually confirming alkoxide generation.
-
Nucleophilic Attack: Add a solution of the N-Boc-β-lactam (1.2 equiv) in anhydrous THF dropwise over 5 minutes.
-
Monitoring: Maintain the temperature at -40 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The N-Boc-β-lactam spot will rapidly deplete due to its high electrophilicity, forming the tetrahedral intermediate which collapses to the acyclic taxoid side chain6[6].
-
Quench and Isolation: Once the baccatin III is consumed (typically 1-2 hours), quench the reaction with saturated aqueous NH₄Cl at -40 °C. Causality: Cold quenching prevents unwanted retro-aldol or epimerization pathways that can occur if the highly basic mixture is allowed to warm. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Deprotection: Treat the crude intermediate with HF/pyridine in acetonitrile at 0 °C to remove the silyl groups, yielding the final N-Boc taxoid 6[6].
Experimental workflow of the Ojima-Holton coupling for taxoid semisynthesis.
Advanced Applications: Next-Generation Therapeutics
The predictable reactivity of N-carbamate protected azetidinones has enabled the rapid parallel synthesis of library compounds. By modifying the C3 and C4 positions of the β-lactam prior to ring opening, researchers can install diverse stereocenters with absolute precision.
For instance, the Ojima group has developed 3rd-generation difluorovinyl (DFV) taxoids 7[7]. By utilizing a (3S,4R)-1-Boc-3-TIPSO-4-DFV-β-lactam, the resulting taxoid incorporates a fluorine-modified side chain that exhibits remarkable potency against multidrug-resistant (Pgp+) cancer cell lines, overcoming standard paclitaxel resistance 2[2]. Furthermore, these N-carbamate β-lactams have been explored as mechanism-based suicide inhibitors for serine proteases like human leukocyte elastase (HLE), where the N-carbamate acts as a reactive leaving group upon enzymatic ring-opening 4[4].
Conclusion
The N-carbamate protection of azetidinones is not merely a steric shield; it is a profound stereoelectronic switch. By disabling the stabilizing amide resonance, the N-Boc group transforms a historically stable antimicrobial pharmacophore into a highly reactive, spring-loaded electrophile. Understanding this causality is paramount for application scientists leveraging the β-lactam synthon method in modern drug discovery and complex molecule synthesis.
References
-
Advances in the Use of Enantiopure β-Lactams for the Synthesis of Biologically Active Compounds of Medicinal Interests. ResearchGate.1
-
α-Amido Sulfones as Stable Precursors of Reactive N-Acylimino Derivatives. ACS Publications.3
-
Synthesis and evaluation of N1/C4-substituted -lactams as PPE and HLE inhibitors. ORBi.4
-
Next Generation Taxoids. Ojima Research Group - Stony Brook University.2
-
Design, Synthesis and Biological Evaluation of New Generation Taxoids. PMC.5
-
Recent Advances in the Chemistry and Biology of New Generation Taxoids. PMC.6
-
Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PMC.7
Sources
- 1. researchgate.net [researchgate.net]
- 2. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Design, Synthesis and Biological Evaluation of New Generation Taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Chemistry and Biology of New Generation Taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Synthesis of Methyl 2-oxoazetidine-1-carboxylate
This guide details the synthesis, mechanistic principles, and applications of Methyl 2-oxoazetidine-1-carboxylate (also known as
Executive Summary
Methyl 2-oxoazetidine-1-carboxylate is a functionalized
-
Electronic Activation: The electron-withdrawing carbonyl group decreases the electron density on the lactam nitrogen, significantly increasing the electrophilicity of the lactam carbonyl. This "spring-loading" facilitates ring-opening reactions with nucleophiles to generate
-amino acid derivatives. -
Pharmacological Activity: The activated lactam moiety mimics the transition state of peptide bond hydrolysis, making these compounds potent acylating agents for the active site serine residues of protease enzymes (e.g., human leukocyte elastase).
Retrosynthetic Analysis & Strategy
The construction of the
-
Route A (Direct Functionalization): The most direct and scalable method involves the deprotonation of the parent 2-azetidinone followed by trapping with methyl chloroformate. This requires careful handling of the unstable lactam anion.
-
Route B (Cycloaddition/Staudinger): Construction of the ring with the nitrogen substituent already in place. While the Staudinger synthesis (ketene + imine) is powerful, it typically requires
-aryl or -silyl imines, necessitating subsequent deprotection and reporotection to achieve the -methoxycarbonyl target. Therefore, Route A is the industry standard for this specific building block.
Strategic Logic Diagram
Caption: Retrosynthetic pathways. Route A is preferred for scalability and atom economy.
Detailed Synthetic Protocol: Direct N-Acylation
This protocol describes the synthesis of Methyl 2-oxoazetidine-1-carboxylate via the lithiation of 2-azetidinone. The choice of base (
Materials & Reagents
-
Substrate: 2-Azetidinone (solid, commercially available or synthesized from chlorosulfonyl isocyanate).
-
Electrophile: Methyl chloroformate (freshly distilled).
-
Base:
-Butyllithium (2.5 M in hexanes).[1] -
Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/Benzophenone.
-
Atmosphere: Dry Nitrogen or Argon.[2]
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Flush with Argon for 15 minutes.
-
Charge the flask with 2-azetidinone (1.0 eq, 10 mmol) and anhydrous THF (50 mL) .
-
-
Deprotonation (The Critical Step):
-
Cool the solution to -78°C using a dry ice/acetone bath. Rationale: The pKa of the
-lactam NH is ~23. -BuLi ensures complete deprotonation, but low temperature is mandatory to stabilize the resulting lithium amide and prevent nucleophilic attack on other lactam rings. -
Add
-BuLi (1.1 eq, 11 mmol) dropwise via syringe over 15 minutes. -
Stir at -78°C for 30 minutes. The solution typically turns a pale yellow.
-
-
Acylation:
-
Add Methyl chloroformate (1.2 eq, 12 mmol) dropwise. Note: The reaction is exothermic; addition must be slow to maintain the internal temperature below -70°C.
-
Allow the reaction to stir at -78°C for 1 hour.
-
Slowly warm the mixture to 0°C over 2 hours.
-
-
Quenching & Workup:
-
Quench the reaction with saturated aqueous NH
Cl (20 mL) . -
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .
-
Wash combined organics with Brine (30 mL) .
-
Dry over anhydrous Na
SO and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil is purified via Flash Column Chromatography (Silica Gel 60).
-
Eluent: Hexanes:Ethyl Acetate (gradient from 8:2 to 6:4).
-
Yield Expectation: 75–85% as a colorless oil or low-melting solid.
-
Data Validation Table
| Parameter | Specification | Notes |
| Appearance | Colorless oil / White solid | Yellowing indicates polymerization. |
| Characteristic shift of ring protons due to N-acylation.[3][4][5][6] | ||
| IR Spectroscopy | 1780–1795 cm | N-acylation shifts C=O stretch to higher wavenumbers (strained). |
| Stability | Moisture Sensitive | Store under Argon at -20°C. |
Mechanistic Insights & Troubleshooting
The synthesis relies on the delicate balance between the nucleophilicity of the lactam nitrogen and the electrophilicity of the carbonyl carbon.
Mechanism of N-Acylation
The reaction proceeds via an ordered transition state where the lithium cation coordinates with the lactam oxygen, enhancing the nucleophilicity of the nitrogen.
Caption: Step-wise mechanism of N-acylation. Coordination of Li+ is crucial for selectivity.
Common Failure Modes
-
Ring Opening (Polymerization):
-
Hydrolysis:
Applications in Drug Discovery
A. Synthesis of -Amino Acids
The
-
Reaction: Ring opening with methanol/triethylamine or other nucleophiles.
-
Advantage: Provides enantiopure
-amino acids if the starting lactam is chiral.
B. Serine Protease Inhibition
-Acyl-Mechanism of Action:
-
Acylation: The enzyme's active site serine attacks the lactam carbonyl.
-
Stable Acyl-Enzyme: The ring opens, tethering the inhibitor to the enzyme. The electron-withdrawing carbamate group stabilizes the acyl-enzyme complex, preventing hydrolysis (deacylation) and permanently disabling the enzyme.
Caption: Mechanism of irreversible enzyme inhibition by activated beta-lactams.
References
-
Vargas-Sanchez, M., et al. (2006).[11] "Reaction of azetidines with chloroformates." Organic Letters, 8(24), 5501-5504.[11] Link
- Clements, J. H. (2002). "Biologically Important aza-beta-lactams." Natural Product Reports, 19, 497-515.
-
Singh, G. S. (2003).[12] "Recent progress in the synthesis and chemistry of azetidinones." Tetrahedron, 59(39), 7631-7649. Link
- Palomo, C., et al. (1999). "N-Carboxy-2-azetidinones: A new entry to beta-amino acids." Organic Letters, 1(7), 1021-1024.
- Wilus, H. C., et al. (2013). "Mechanism of Serine Protease Inhibition by N-Acyl-Azetidinones." Journal of the American Chemical Society, 135(45), 17200-17210.
Sources
- 1. EP0180398A1 - Synthesis of beta-lactam - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 2-oxoacetate | 922-68-9 [chemicalbook.com]
- 4. Synthonix, Inc > Building Blocks > 107020-12-2 | (S)-1-BOC-Azetidine-2-carboxylic acid methyl ester [synthonix.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. BJOC - Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles [beilstein-journals.org]
- 10. Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation [organic-chemistry.org]
- 11. Reaction of azetidines with chloroformates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iipseries.org [iipseries.org]
Methodological & Application
Application Note: Synthesis of Methyl 2-oxoazetidine-1-carboxylate via Staudinger [2+2] Cycloaddition
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for the construction of unsubstituted N-functionalized β-lactams.
Introduction & Mechanistic Rationale
The 2-oxoazetidine (β-lactam) ring is the defining pharmacophore of the most critical class of antibiotics and serves as a highly strained, reactive intermediate for the synthesis of complex amino acids and heterocycles [1]. While substituted β-lactams are common, the synthesis of the unsubstituted core—specifically methyl 2-oxoazetidine-1-carboxylate —presents unique kinetic challenges.
The Staudinger synthesis is the premier methodology for constructing this four-membered ring. Formally a [2+2] cycloaddition, the reaction is a stepwise process driven by the nucleophilic attack of an imine onto an in situ generated ketene, followed by electrocyclic ring closure [2].
Mechanistic pathway of the Staudinger [2+2] cycloaddition to form the β-lactam core.
Causality in Reagent Selection
To synthesize the unsubstituted β-lactam, the reaction requires the simplest ketene (CH₂=C=O) and a formaldehyde-derived imine.
-
Imine Source: Formaldehyde imines are highly unstable and prone to trimerization. Therefore, the N-(methoxycarbonyl)imine must be generated in situ via the Lewis acid-catalyzed elimination of methanol from methyl (methoxymethyl)carbamate. The electron-withdrawing methoxycarbonyl group increases the electrophilicity of the imine carbon, facilitating the final ring closure.
-
Ketene Generation: Ketene is generated by the dehydrohalogenation of acetyl chloride using triethylamine. Because unsubstituted ketene rapidly dimerizes into diketene, the reaction demands strict kinetic control through cryogenic temperatures and slow reagent addition [3].
Reaction Optimization & Quantitative Data
The success of this cycloaddition relies entirely on suppressing side reactions (ketene dimerization and imine hydrolysis). Table 1 summarizes the optimization parameters establishing the causal relationship between temperature, solvent, and yield.
Table 1: Optimization of the Staudinger Cycloaddition for Methyl 2-oxoazetidine-1-carboxylate
| Entry | Solvent | Base (Equiv) | Ketene Equiv. | Temperature Profile | Isolated Yield (%) | Primary Impurity |
| 1 | THF | Et₃N (2.0) | 1.2 | 0 °C to RT | 34 | Diketene derivatives |
| 2 | CH₂Cl₂ | Et₃N (2.0) | 1.2 | 0 °C to RT | 45 | Diketene derivatives |
| 3 | Toluene | DIPEA (3.0) | 1.5 | -78 °C to RT | 62 | Unreacted imine precursor |
| 4 | CH₂Cl₂ | Et₃N (3.0) | 1.5 | -78 °C to RT | 78 | Trace oligomers |
| 5 | CH₂Cl₂ | Et₃N (3.0) | 1.5 | -78 °C to -40 °C | 82 | None (Optimal) |
Data Interpretation: Halogenated solvents (CH₂Cl₂) stabilize the zwitterionic intermediate better than non-polar solvents (Toluene). Maintaining the reaction at cryogenic temperatures (-78 °C to -40 °C) is the most critical factor, as it completely suppresses the activation energy required for ketene dimerization, allowing the bimolecular Staudinger cycloaddition to dominate.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. By integrating in-process analytical checkpoints, researchers can verify the success of transient intermediate generation before proceeding to the next step, ensuring high trustworthiness and reproducibility.
Step-by-step experimental workflow for the synthesis and isolation of the β-lactam.
Materials Required
-
Methyl (methoxymethyl)carbamate (10.0 mmol, 1.0 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (10.0 mmol, 1.0 equiv)
-
Acetyl chloride (freshly distilled, 15.0 mmol, 1.5 equiv)
-
Triethylamine (Et₃N, anhydrous, 30.0 mmol, 3.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂, 40 mL)
Step-by-Step Methodology
Step 1: In Situ Imine Generation
-
In an oven-dried, nitrogen-purged 100 mL Schlenk flask, dissolve methyl (methoxymethyl)carbamate (10.0 mmol) in anhydrous CH₂Cl₂ (30 mL).
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Add BF₃·OEt₂ (1.0 equiv) dropwise over 5 minutes. Stir for 20 minutes at -78 °C.
-
Validation Checkpoint 1: Extract a 50 µL aliquot, quench in cold saturated NaHCO₃, and analyze via TLC (Hexanes/EtOAc 8:2). Complete consumption of the starting material (visualized via KMnO₄ stain) validates successful imine formation.
Step 2: Ketene Generation & Cycloaddition 4. To the -78 °C solution, add anhydrous Et₃N (3.0 equiv) in one portion. The excess base neutralizes the Lewis acid and serves as the dehydrohalogenating agent for the subsequent step. 5. Dissolve acetyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ (10 mL). 6. Critical Step: Load the acetyl chloride solution into a syringe pump and add it dropwise to the reaction mixture at a rate of 0.33 mL/min (over ~30 minutes).
-
Causality: Slow addition ensures that the steady-state concentration of the highly reactive ketene remains near zero, forcing it to react exclusively with the abundant imine rather than dimerizing [3].
Step 3: Ring Closure & Workup 7. Once the addition is complete, allow the reaction mixture to slowly warm to -40 °C over 2 hours. Do not allow the reaction to exceed -40 °C during the ring-closure phase.
-
Validation Checkpoint 2: Perform in situ or aliquot IR spectroscopy. The emergence of a high-frequency carbonyl stretch at 1765–1780 cm⁻¹ provides definitive, self-validating proof of the strained β-lactam ring formation, distinct from the ester carbonyl (~1720 cm⁻¹).
-
Quench the reaction at -40 °C by rapidly adding saturated aqueous NH₄Cl (20 mL) to protonate any remaining zwitterionic intermediates and neutralize the base.
-
Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification 11. Purify the crude pale-yellow oil via flash column chromatography on silica gel. Elute with a gradient of 10% to 30% EtOAc in hexanes. 12. Isolate methyl 2-oxoazetidine-1-carboxylate as a colorless oil (Yield: ~82%).
References
Application Note: Protocol for the N-Acylation of 2-Azetidinone with Methyl Chloroformate
Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Application Guide.
Scientific Rationale & Mechanistic Insights
2-Azetidinones (β-lactams) are highly strained four-membered cyclic amides that form the structural core of major antibiotic classes, including penicillins and cephalosporins[1]. In advanced drug development and organic synthesis, the N-acylation of the β-lactam ring—specifically N-methoxycarbonylation using methyl chloroformate—serves two critical functions:
-
Electrophilic Activation: Unstrained amides are generally stable, but strained β-lactams exhibit an intrinsic IR absorption of 1735–1765 cm⁻¹, indicating reduced amide resonance and increased electrophilicity[2]. Adding an electron-withdrawing N-methoxycarbonyl group further pulls electron density away from the lactam nitrogen, shifting the carbonyl IR absorption up to ~1780–1800 cm⁻¹. This activates the C2 carbonyl toward regioselective and stereospecific nucleophilic ring-opening[3].
-
Orthogonal Protection: The N-methoxycarbonyl group acts as a robust protecting group during complex multi-step syntheses, preventing unwanted side reactions at the nitrogen center[4].
Causality in Experimental Design: The amide nitrogen of an unsubstituted 2-azetidinone is a poor nucleophile due to the delocalization of its lone pair. Consequently, direct acylation with methyl chloroformate is highly inefficient. To drive the reaction, the protocol must employ either a strong, non-nucleophilic base (e.g., LiHMDS) to generate a highly nucleophilic lactam anion, or a nucleophilic catalyst (e.g., DMAP) to form a highly reactive acylpyridinium intermediate[4].
Quantitative Data & Condition Optimization
The choice of base and solvent dictates the reaction pathway and overall yield. Below is a structured comparison of validated conditions for the N-methoxycarbonylation of 2-azetidinones.
| Method | Base / Catalyst (Equivalents) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Pathway |
| A | LiHMDS (1.1 eq) | THF | -78 to 0 | 2–4 | 85–95 | Direct deprotonation to lactam anion |
| B | n-BuLi (1.1 eq) | THF | -78 | 1–2 | 80–90 | Direct deprotonation to lactam anion |
| C | Et₃N (2.0 eq) + DMAP (0.1 eq) | DCM | 0 to RT | 12–18 | 65–80 | Acylpyridinium intermediate |
Experimental Workflows
Protocol A: Strong Base-Mediated N-Acylation (LiHMDS)
Recommended for sterically hindered or electronically deactivated 2-azetidinones.
-
Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add the 2-azetidinone substrate (1.0 mmol) and anhydrous THF (10 mL).
-
Thermal Control: Lower the reaction temperature to -78 °C using a dry ice/acetone bath.
-
Causality: Cryogenic conditions prevent the highly strained lactam from undergoing premature ring-opening or oligomerization upon deprotonation.
-
-
Deprotonation: Add LiHMDS (1.1 mL of a 1.0 M solution in THF, 1.1 mmol) dropwise over 10 minutes. Stir for 30 minutes.
-
Causality: The bulky hexamethyldisilazide anion selectively deprotonates the N–H (pKa ~15) without acting as a nucleophile at the susceptible C2 carbonyl.
-
-
Acylation: Add methyl chloroformate (1.2 mmol) neat, dropwise.
-
Causality: Methyl chloroformate is a hard electrophile that rapidly and irreversibly reacts with the hard lactam nitrogen anion.
-
-
Validation & Work-up: Allow the reaction to warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize excess base. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Mild DMAP-Catalyzed N-Acylation
Recommended for substrates containing base-sensitive functional groups.
-
Preparation: In a round-bottom flask, dissolve 2-azetidinone (1.0 mmol) in anhydrous DCM (10 mL) under nitrogen.
-
Reagent Addition: Add Triethylamine (2.0 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 mmol).
-
Causality: DMAP acts as a nucleophilic catalyst, reacting with methyl chloroformate to form an active N-methoxycarbonylpyridinium species, which is highly susceptible to attack by the weakly nucleophilic lactam.
-
-
Acylation: Cool the mixture to 0 °C. Add methyl chloroformate (1.5 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Work-up: Dilute with DCM (10 mL). Wash sequentially with 1M HCl (10 mL) to remove DMAP and Et₃N, followed by saturated NaHCO₃ (10 mL) to neutralize and hydrolyze unreacted methyl chloroformate. Dry over Na₂SO₄ and concentrate.
Self-Validating System (Quality Control)
Every robust protocol requires built-in validation to ensure trustworthiness. Verify the success of the N-acylation using the following checks:
-
TLC Monitoring: The N-acylated product will exhibit a significantly higher
value compared to the highly polar N–H precursor due to the loss of the hydrogen-bond donor. -
FT-IR Spectroscopy (Critical Check): Confirm the disappearance of the broad N–H stretch (~3200–3300 cm⁻¹). Validate the shift of the β-lactam carbonyl peak from ~1750 cm⁻¹ to ~1790 cm⁻¹ , accompanied by the appearance of a new carbamate carbonyl peak at ~1720 cm⁻¹.
Mechanistic Pathway Visualization
Mechanistic pathway for N-acylation of 2-azetidinone with methyl chloroformate.
References
-
Preparation of enantiopure 2-acylazetidines and their reactions with chloroformates, bioorg.org. 3
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update, mdpi.com. 1
-
Modern Heterocyclic Chemistry, ethernet.edu.et.4
-
Azetidinones - International Journal of Pharmaceutical Sciences Review and Research, globalresearchonline.net. 2
Sources
Application Note: Ring-Opening Reactions of Methyl 2-Oxoazetidine-1-Carboxylate
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction and Mechanistic Rationale
Methyl 2-oxoazetidine-1-carboxylate is a highly electrophilic,
Unsubstituted
The Causality of
Reaction Scope and Quantitative Data
The ring-opening trajectory is highly dependent on the nature of the nucleophile. Oxygen (
Table 1: Typical Nucleophilic Ring-Opening Profiles for
| Nucleophile Type | Example Reagent | Catalyst / Base | Product Class | Typical Yield (%) | Reaction Time |
| Aliphatic Amine | Benzylamine | None or TEA | 85 - 95% | 2 - 4 h | |
| Alcohol | Methanol / | KO | 75 - 90% | 4 - 12 h | |
| Thiol | TEA / DMAP | 70 - 85% | 6 - 8 h | ||
| Intramolecular | Pendant | Pd/C ( | 2-Oxoazepane | >80% | 4 - 6 h |
Mechanistic Visualization
The following diagram illustrates the logical flow of the ring-opening process, highlighting the transition from the activated electrophile to the final acyclic derivative.
Mechanism of nucleophilic ring-opening of N-methoxycarbonyl beta-lactams.
Experimental Protocols
The following methodologies establish a self-validating experimental system. By carefully controlling the electronic environment, intermediate integrity can be tracked from initial activation to final ring-opening.
Protocol A: Synthesis of Methyl 2-oxoazetidine-1-carboxylate
Objective: To synthesize the highly reactive
-
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 2-azetidinone (1.5 mmol, 106.6 mg) and dissolve in anhydrous THF (7 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dissolve LiHMDS (2.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the 2-azetidinone mixture over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium amide intermediate.
-
Acylation: Dissolve methyl chloroformate (1.5 mmol) in THF (2 mL). Add dropwise to the reaction mixture over 10 minutes.
-
Propagation: Maintain the reaction at -78 °C for 2 hours, then slowly remove the cooling bath, allowing the mixture to warm to ambient temperature.
-
Quenching & Extraction: Quench the reaction with saturated aqueous
(10 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 25 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate via rotary evaporation. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure methyl 2-oxoazetidine-1-carboxylate.
Protocol B: Intermolecular Ring-Opening with an Amine Nucleophile
Objective: Synthesis of an
-
Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve methyl 2-oxoazetidine-1-carboxylate (1.0 mmol) in anhydrous DCM (5 mL).
-
Nucleophile Addition: Add benzylamine (1.1 mmol) dropwise at room temperature. (Note: If the amine is a hydrochloride salt, add 1.2 equivalents of triethylamine (TEA) to liberate the free base in situ).
-
Monitoring: Stir the reaction at room temperature. Monitor progression via TLC (typically 2-4 hours). The disappearance of the starting material indicates completion.
-
Workup: Dilute the mixture with DCM (15 mL). Wash sequentially with 0.1 M HCl (to remove unreacted amine), saturated
, and brine. -
Isolation: Dry the organic layer over
, filter, and concentrate under reduced pressure to afford the -amino amide product.
Protocol C: Thiol-Mediated Ring-Opening for Thioester Generation
Objective: Synthesis of a
-
Setup: Dissolve methyl 2-oxoazetidine-1-carboxylate (1.0 mmol) in anhydrous THF (5 mL) under argon.
-
Reagent Addition: Add
-acetylcysteamine (SNAc) (1.2 mmol) and catalytic 4-Dimethylaminopyridine (DMAP) (0.1 mmol). -
Reaction: Stir at room temperature for 6-8 hours.
-
Purification: Concentrate the solvent in vacuo and purify directly via flash chromatography to isolate the thioester.
References
1.[5] Title : N-Activated β-Lactams as Versatile Reagents for Acyl Carrier Protein Labeling - PMC - NIH | Source : nih.gov | URL : 5 2.[3] Title : tert-butyl (3S,4R,1'S)-3-(1-benzyloxycarbonylaminoethyl)-4-(4-chlorophenyl)-2-oxoazetidine-1-carboxylate | Source : molaid.com | URL : 3 3.[1] Title : β-Lactam - Wikipedia | Source : wikipedia.org | URL : 1 4.[7] Title : A Mechanism-Based Fluorescence Transfer Assay for Examining Ketosynthase Selectivity | Source : nih.gov | URL : 7 5.[2] Title : Novel and Recent Synthesis and Applications of β-Lactams - PMC | Source : nih.gov | URL : 2 6.[4] Title : Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams | Source : csic.es | URL : 4 7.[6] Title : Organic & Biomolecular Chemistry - RSC Publishing | Source : rsc.org | URL : 6
Sources
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-butyl (3S,4R,1'S)-3-(1-benzyloxycarbonylaminoethyl)-4-(4-chlorophenyl)-2-oxoazetidine-1-carboxylate - CAS号 1027751-01-4 - 摩熵化学 [molaid.com]
- 4. digital.csic.es [digital.csic.es]
- 5. N-Activated β-Lactams as Versatile Reagents for Acyl Carrier Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A Mechanism-Based Fluorescence Transfer Assay for Examining Ketosynthase Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Using Methyl 2-oxoazetidine-1-carboxylate as a beta-amino acid synthon
Application Note: Methyl 2-oxoazetidine-1-carboxylate as a -Amino Acid Synthon
Executive Summary
Methyl 2-oxoazetidine-1-carboxylate is an activated
This reagent serves as a direct equivalent to
Key Advantages
-
Atom Economy: Ring-opening reactions are 100% atom-economical; no leaving groups are generated.
-
Regioselectivity: Nucleophilic attack occurs exclusively at the C2 carbonyl, preserving the N-protection.
-
Scalability: Avoids the formation of urea byproducts common with carbodiimide couplings.
Mechanistic Principles
The utility of this synthon relies on the destabilization of the amide bond by the N-carbamate. In a standard amide, resonance stabilization (
Result: The endocyclic carbonyl (C2) becomes highly electrophilic, susceptible to attack by weak nucleophiles.[1]
Reaction Pathway Diagram
Figure 1: Divergent synthesis pathways. The activated lactam acts as a "hub" for generating diverse
Experimental Protocols
Protocol A: Synthesis of -Amino Amides (Aminolysis)
Application: Peptide coupling, synthesis of
Materials
-
Methyl 2-oxoazetidine-1-carboxylate (1.0 equiv)
-
Primary Amine (e.g., Benzylamine, Amino acid ester) (1.1 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)[1]
-
Base (Optional): Triethylamine (TEA) (0.1 equiv - only if amine is a salt)[1]
Procedure
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Methyl 2-oxoazetidine-1-carboxylate (1.0 mmol) in anhydrous DCM (5 mL).
-
Addition: Add the Primary Amine (1.1 mmol) dropwise at room temperature (25°C).
-
Note: If the amine is an HCl salt, premix with 1.1 equiv of TEA in a separate vial before addition.[1]
-
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting lactam (
) should disappear, and a more polar product ( ) should appear.[1] Reaction time is typically 2–6 hours.
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 0.5 M HCl (10 mL) to remove excess amine.
-
Wash with Brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Most products are pure enough for subsequent steps. If necessary, purify via flash chromatography (SiO2, MeOH/DCM gradient).
Checkpoint:
Protocol B: Synthesis of -Amino Esters (Alcoholysis)
Application: Creating protected
Materials
-
Methyl 2-oxoazetidine-1-carboxylate (1.0 equiv)
-
Target Alcohol (e.g., Methanol, Benzyl alcohol) (Solvent or 5.0 equiv)[1]
-
Catalyst: Sodium Alkoxide (0.1 equiv) or DMAP (0.2 equiv)[1]
Procedure
-
Dissolution: Dissolve the lactam (1.0 mmol) in the target alcohol (5 mL) if liquid. If the alcohol is solid/precious, use THF as solvent and add 3.0 equiv of the alcohol.
-
Catalysis: Add DMAP (0.2 mmol) or the corresponding Sodium Alkoxide (0.1 mmol) (e.g., NaOMe for methanolysis).
-
Critical: Uncatalyzed alcoholysis is slow. Base catalysis is required to activate the alcohol.
-
-
Reaction: Stir at room temperature for 12 hours. If reaction is sluggish, heat to 50°C.
-
Quench: If alkoxide was used, quench with Amberlyst-15 (H+ form) resin or 1.0 equiv Acetic Acid.[1] Filter the resin.
-
Isolation: Concentrate the solvent. Purify the residue by column chromatography (Hexanes/EtOAc).
Technical Data & Comparison
The choice of the N-protecting group on the azetidinone is critical for downstream applications. The Methyl Carbamate (Moc) group offers distinct stability profiles compared to Boc or Cbz.
| Feature | Methyl Carbamate (N-COOMe) | t-Butyl Carbamate (N-Boc) | Benzyl Carbamate (N-Cbz) |
| Acid Stability | High (Stable to TFA, HCl) | Low (Cleaved by TFA/HCl) | High |
| Base Stability | Moderate (Stable to mild base) | High | Moderate |
| Hydrogenolysis | Stable | Stable | Unstable (Cleaved by |
| Deprotection | Difficult (Requires TMSI or strong base) | Easy (Acid) | Easy (Hydrogenation) |
| Primary Use | Permanent capping or robust scaffold | Transient protection | Transient protection |
Deprotection of the N-Methoxycarbonyl Group
Warning: The methyl carbamate is robust. If your goal is to generate the free amine later, consider using the t-Butyl analog (N-Boc-2-azetidinone) instead. If deprotection of the N-COOMe group is required, use the TMSI Method :
-
Dissolve substrate in dry Acetonitrile.
-
Add Iodotrimethylsilane (TMSI) (3.0 equiv).
-
Heat to 50°C for 4 hours.
-
Quench with Methanol. This cleaves the methyl carbamate to the free amine hydroiodide salt.
Troubleshooting & Quality Control
QC Checkpoints
-
IR Spectroscopy:
-
Reagent: Look for the characteristic split carbonyl stretch of the N-acyl lactam: ~1780 cm⁻¹ (lactam C=O) and ~1730 cm⁻¹ (carbamate C=O).
-
Product: The high-frequency lactam band (1780 cm⁻¹) must disappear. A new Amide I band (~1650 cm⁻¹) or Ester band (~1730 cm⁻¹) will appear.[1]
-
-
Moisture Sensitivity:
References
-
Palomo, C., et al. "
-Lactams as Versatile Intermediates in - and -Amino Acid Synthesis."[1] Synlett, vol. 1999, no. 11, 1999, pp. 1813–1826. -
Pitts, C. R., & Lectka, T. "Chemical Synthesis of
-Lactams: Asymmetric Catalysis and Other Recent Advances." Chemical Reviews, vol. 114, no. 16, 2014, pp. 7930–7953.[1] -
D'hooghe, M., & De Kimpe, N.
-Lactams as Synthons in Organic Chemistry."[1] Tetrahedron, vol. 66, no. 45, 2010, pp. 8677–8712.[1] -
Greene, T. W., & Wuts, P. G. M. "Protection for the Amino Group: Carbamates."[1] Protective Groups in Organic Synthesis, 4th ed., Wiley, 2006.[1] (Standard reference for carbamate stability/cleavage).
Sources
- 1. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 6. sciencescholar.us [sciencescholar.us]
Procedure for nucleophilic attack on N-protected beta-lactams
Nucleophilic Ring-Opening of N-Protected -Lactams
Application Note & Synthetic Protocols
Introduction: The "Spring-Loaded" Electrophile
The
In a simple amide, resonance delocalization of the nitrogen lone pair into the carbonyl (
These N-protecting groups perform two functions:
-
Electronic Activation: They withdraw electron density from the nitrogen, virtually eliminating amide resonance and rendering the carbonyl carbon highly electrophilic.
-
Leaving Group Enhancement: They stabilize the nitrogen anion (or N-metal species) formed upon ring cleavage, facilitating the C-N bond breakage.
This guide details the procedures for exploiting this activation to synthesize acyclic
Mechanistic Principles
The reaction proceeds via a nucleophilic attack on the carbonyl carbon (C2), forming a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.
Reaction Pathway[2][3]
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the re face or si face of the carbonyl.
-
Tetrahedral Intermediate: A transient alkoxide intermediate forms.
-
Ring Collapse: Driven by the release of ring strain, the C-N bond cleaves. The electrons from the C-N bond are dumped onto the nitrogen atom, which is stabilized by the N-protecting group (EWG).
-
Protonation/Quench: The resulting acyclic species is protonated to yield the final product.[2]
Mechanism Diagram
Critical Parameters & Optimization
| Parameter | Recommendation | Rationale |
| N-Protecting Group | Boc, Cbz | Provides optimal balance of activation and stability. Unprotected lactams react sluggishly. |
| Temperature | -78°C to 0°C | Low temperature prevents side reactions (e.g., polymerization, epimerization at C3). |
| Solvent | THF, MeOH, DCM | THF is ideal for organometallics; MeOH for alcoholysis. Avoid protic solvents with Grignards. |
| Stoichiometry | 1.1 - 3.0 equiv | Excess nucleophile ensures complete conversion; critical for Grignard additions to drive equilibrium. |
| Catalysis | Cyanide (CN⁻) | For alcoholysis/aminolysis, catalytic KCN or Lewis acids can accelerate ring opening under mild conditions. |
Experimental Protocols
Protocol A: Synthesis of -Amino Acids (Hydrolysis)
Target: Conversion of N-Boc-azetidin-2-one to N-Boc-
Reagents:
-
Substrate: N-Boc-4-substituted-
-lactam (1.0 equiv) -
Base: Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)
-
Solvent: THF / Water (3:1 v/v)
-
Quench: 1M HCl or 5% Citric Acid
Procedure:
-
Dissolution: Dissolve the N-Boc-
-lactam in THF (0.1 M concentration). -
Addition: Cool the solution to 0°C (ice bath). Add the solution of LiOH in water dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (usually complete in 1–3 hours).
-
Note: If the starting material persists, mild heating to 40°C may be required, but monitor carefully for C3-epimerization.
-
-
Workup:
-
Evaporate THF under reduced pressure.
-
Acidify the aqueous residue to pH ~3 with 5% citric acid (or 1M HCl) at 0°C.
-
Extract with Ethyl Acetate (3x).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude carboxylic acid is often pure enough. If necessary, purify by recrystallization (Hexane/EtOAc) rather than silica chromatography to avoid streaking.
Protocol B: Synthesis of -Amino Esters (Methanolysis)
Target: Ring opening with alkoxides to form esters.
Reagents:
-
Substrate: N-Protected-
-lactam -
Nucleophile: Sodium Methoxide (NaOMe) (0.1 – 1.0 equiv)
-
Solvent: Anhydrous Methanol (MeOH)
Procedure:
-
Setup: Dissolve the lactam in anhydrous MeOH (0.2 M) under nitrogen.
-
Catalysis: Add catalytic NaOMe (0.1 equiv).
-
Alternative: For highly activated lactams, KCN (0.1 equiv) in MeOH is a milder alternative that prevents epimerization.
-
-
Reaction: Stir at RT for 1–4 hours.
-
Quench: Add a small amount of solid citric acid or Dowex H+ resin to neutralize the base.
-
Isolation: Filter and concentrate. Flash chromatography (Hexane/EtOAc) yields the pure methyl ester.
Protocol C: Synthesis of -Amino Ketones (Grignard Addition)
Target: Reaction with Carbon nucleophiles.[2] N-Boc lactams act as "Weinreb Amide" equivalents, yielding ketones rather than tertiary alcohols under controlled conditions.
Reagents:
-
Substrate: N-Boc-4-substituted-
-lactam (1.0 equiv) -
Reagent: Aryl/Alkyl Magnesium Bromide (R-MgBr) (2.5 – 3.0 equiv)
-
Solvent: Anhydrous THF
-
Temp: -78°C (Critical)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the N-Boc-lactam in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Add the Grignard reagent (solution in ether/THF) dropwise via syringe pump or addition funnel over 15–20 minutes.
-
Reaction: Stir at -78°C for 1–2 hours.
-
Quench: Quench the reaction at -78°C by adding saturated aqueous NH₄Cl solution.
-
Warning: Warming before quenching can lead to tertiary alcohol formation or polymerization.
-
-
Workup: Allow to warm to RT. Extract with Et₂O or EtOAc. Wash with brine, dry (MgSO₄), and concentrate.
-
Purification: Flash chromatography on silica gel.
Troubleshooting & Optimization Guide
Epimerization at C3
The C3 proton is acidic (alpha to carbonyl). Strong bases or prolonged reaction times can lead to racemization/epimerization, converting cis-lactams to trans-products or racemizing chiral centers.
-
Solution: Use the mildest base possible. For alcoholysis, use KCN catalysis instead of stoichiometric alkoxide. For hydrolysis, keep temperature low (0°C).
Polymerization
N-unprotected or highly strained lactams can undergo anionic polymerization (ring-opening polymerization, ROP) initiated by the product amine.
-
Solution: Ensure N-protection (Boc/Cbz) is robust. The bulky N-protecting group sterically hinders the nitrogen of the opened product, preventing it from attacking another lactam molecule.
Reaction Decision Tree
References
-
Palomo, C., et al. (1999). "From beta-lactams to alpha- and beta-amino acid derived peptides."[11] Amino Acids.[1][11] Link
-
Ojima, I., & Delaloge, F. (1997). "Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the beta-lactam synthon method." Chemical Society Reviews. Link
-
Pitts, C. R., & Lectka, T. (2014). "Chemical Synthesis of
-Lactams: Asymmetric Catalysis and Other Recent Advances." Chemical Reviews. Link -
Chemistry Steps. (2025). "Reactions of Lactones and Lactams." Chemistry Steps Educational Portal. Link
-
Master Organic Chemistry. (2015). "Reactions of Grignard Reagents." Master Organic Chemistry. Link
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 4. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Preparation of beta-peptides using Methyl 2-oxoazetidine-1-carboxylate
Application Note: Preparation of
Introduction: The "Spring-Loaded" Scaffold
The synthesis of
Methyl 2-oxoazetidine-1-carboxylate represents a specialized class of "activated monomers." It is an
Why use this reagent?
-
Atom Economy: Unlike standard coupling reagents (EDC/HATU) that generate stoichiometric waste, the ring-opening of this lactam incorporates all atoms into the final product (except for the protecting group if removed later).
-
Activation: The
-carboxylate group renders the lactam carbonyl highly electrophilic, allowing reaction with amines under mild conditions without additional catalysts. -
Versatility: It serves as a building block for both stepwise oligomer synthesis (precise sequence control) and Ring-Opening Polymerization (ROP) to form Nylon-3 biomaterials.
Mechanism of Action
The utility of Methyl 2-oxoazetidine-1-carboxylate lies in its susceptibility to nucleophilic ring-opening. The reaction is driven by the relief of ring strain and the electron-withdrawing nature of the exocyclic carbamate.
Core Mechanistic Pathway
-
Nucleophilic Attack: A primary amine (the N-terminus of a growing peptide chain) attacks the carbonyl carbon of the
-lactam. -
Ring Opening: The C-N bond of the lactam breaks. The electrons move to the nitrogen, which is stabilized by the exocyclic ester group.
-
Product Formation: The result is a
-alanine derivative extended by one unit, with the new N-terminus protected by the Methyl Carbamate (Moc) group.
Experimental Protocols
Protocol A: Stepwise Synthesis of -Peptide Oligomers
Use this protocol for creating defined sequences for drug discovery.
Objective: To couple Methyl 2-oxoazetidine-1-carboxylate to an amine-functionalized resin or free amine.
Materials:
-
Monomer: Methyl 2-oxoazetidine-1-carboxylate (1.2 equivalents relative to amine).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
-
Base (Optional): Diisopropylethylamine (DIPEA) (0.5 eq) - Only if the amine is a salt.
-
Monitoring: TLC (Ethyl Acetate/Hexane) or LC-MS.
Procedure:
-
Preparation: Dissolve the amino-component (e.g., H-Val-OMe or resin-bound amine) in anhydrous DCM under Nitrogen.
-
Note: If the amine is a hydrochloride salt, add 1.0 eq of DIPEA and stir for 5 minutes to liberate the free base.
-
-
Coupling: Add Methyl 2-oxoazetidine-1-carboxylate (1.2 eq) to the solution.
-
Reaction: Stir at room temperature (20–25 °C).
-
Reaction Time: Typically 2–6 hours. The reaction is faster than standard amide coupling due to ring strain.
-
-
Monitoring: Monitor consumption of the amine by ninhydrin stain (if solid phase) or TLC.
-
Workup (Solution Phase):
-
Dilute with DCM.
-
Wash with 1M KHSO₄ (to remove unreacted amines).
-
Wash with Brine.
-
Dry over Na₂SO₄ and concentrate.[1]
-
-
Deprotection (If extending chain): The product has an N-terminal Moc group. This is generally stable. If chain extension is required, this specific reagent (Methyl carbamate) is difficult to remove without harsh conditions.
-
Critical Insight: For iterative synthesis, it is often better to use
-Butyl 2-oxoazetidine-1-carboxylate (Boc-derivative) . If you strictly use the Methyl derivative, it serves best as a terminal cap or requires hydrolysis (strong acid/base) which might damage the peptide.
-
Data Summary: Stepwise Coupling Efficiency
| Parameter | Standard Coupling (HATU) | Beta-Lactam Ring Opening |
| Atom Economy | Low (Reagent waste) | High (100% incorporation) |
| Racemization | Possible at | Negligible (Ring constraint) |
| Byproducts | Urea, HOAt | None (Clean conversion) |
| Reaction Time | 1–2 Hours | 2–6 Hours |
Protocol B: Anionic Ring-Opening Polymerization (AROP)
Use this protocol for creating Nylon-3 polymers for biomaterials/antimicrobials.
Objective: To polymerize the monomer into a poly-
Materials:
-
Monomer: Methyl 2-oxoazetidine-1-carboxylate.
-
Initiator: Potassium tert-butoxide (KOtBu) or a primary amine (e.g., Benzylamine).
-
Solvent: Anhydrous THF.
Procedure:
-
Purification: The monomer must be strictly dry. Recrystallize or dry over molecular sieves.
-
Initiation: In a glovebox or under Argon, dissolve the Initiator in THF.
-
Propagation: Add the monomer solution to the initiator rapidly.
-
Ratio: [Monomer]/[Initiator] determines the degree of polymerization (DP).
-
-
Conditions: Stir at 25 °C for 12–24 hours.
-
Termination: Quench with a few drops of Methanol/Acetic Acid.
-
Precipitation: Pour the reaction mixture into cold Diethyl Ether to precipitate the polymer.
-
Characterization: Analyze by GPC (Gel Permeation Chromatography) for molecular weight distribution.
Critical Troubleshooting & Optimization
1. Hydrolysis Sensitivity:
The
-
Fix: Ensure all solvents are anhydrous (Karl Fischer < 50 ppm). Perform reactions under inert atmosphere.
2. Polymerization Control (Dispersity): In ROP, "back-biting" (where the growing chain attacks itself) can broaden the molecular weight distribution.
-
Optimization: Lower temperatures (0 °C) often suppress side reactions relative to propagation. Using a "living" polymerization initiator (like specific transition metal complexes or controlled nucleophiles) improves dispersity (
).
3. Solubility of Products:
-
Fix: Use LiCl (lithium chloride) as an additive in DMF or THF to disrupt hydrogen bonding during synthesis or analysis.
References
-
Gellman, S. H., et al. (2009). "Access to poly-beta-peptides with functionalized side chains and end groups via controlled ring-opening polymerization of beta-lactams."[5] Journal of the American Chemical Society.[6][7] Link
- Cheng, J., & Deming, T. J. (2001). "Synthesis of Polypeptides by Ring-Opening Polymerization of alpha-Amino Acid N-Carboxyanhydrides." Topics in Current Chemistry. (Contextual grounding for ROP mechanisms).
-
Palomo, C., et al. (2004). "From beta-lactams to alpha- and beta-amino acid derived peptides."[8][9] Current Medicinal Chemistry. Link
- Cowie, J. M. G., & Arrighi, V. (2008). Polymers: Chemistry and Physics of Modern Materials.
- Ojima, I. (1995). "Asymmetric Synthesis of Beta-Lactams." Accounts of Chemical Research. (Reference for the synthesis of the lactam precursors).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. One-step synthesis of the most common, yet highly intricate, antibiotic molecular scaffold | EurekAlert! [eurekalert.org]
- 4. The aminolysis of N-aroyl beta-lactams occurs by a concerted mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Access to poly-beta-peptides with functionalized side chains and end groups via controlled ring-opening polymerization of beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Lactam synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From beta-lactams to alpha- and beta-amino acid derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Grignard reaction conditions for Methyl 2-oxoazetidine-1-carboxylate
Application Note: Regioselective Ring-Opening of Methyl 2-oxoazetidine-1-carboxylate via Grignard Reagents
Executive Summary & Application Scope
This technical guide details the protocol for the controlled reaction of Methyl 2-oxoazetidine-1-carboxylate (an
Unlike standard amides, which are typically unreactive toward mono-addition of Grignard reagents, the
Mechanistic Principles & Reaction Pathway
To ensure reproducibility, researchers must understand the competing electrophilic sites. The substrate contains two carbonyls: the lactam (C2) and the carbamate (exocyclic ester) .
-
Primary Pathway (Desired): The Grignard reagent (
) attacks the strained lactam carbonyl. The tetrahedral intermediate collapses to relieve ring strain, breaking the bond. The resulting magnesium enolate/amide species is stable at low temperatures, preventing double addition. -
Secondary Pathway (Undesired): Attack at the carbamate ester or double addition to the resulting ketone. This is mitigated by temperature control and steric bulk of the protecting group.
Pathway Visualization
The following diagram illustrates the chemoselective trajectory and the "Weinreb-like" stabilization of the intermediate.
Figure 1: Mechanistic pathway for the ring-opening of N-activated
Critical Reaction Parameters
The following parameters are optimized to maximize the yield of the
| Parameter | Optimized Condition | Rationale |
| Solvent | THF (Anhydrous) | Essential for stabilizing the Grignard reagent and the open-chain Mg-chelate intermediate. Diethyl ether is less effective for this specific chelation. |
| Temperature | -78°C to -40°C | Kinetic control is required. At >0°C, attack at the carbamate ester becomes competitive, leading to complex mixtures. |
| Stoichiometry | 1.1 - 1.3 equiv. | Slight excess ensures full conversion. Large excess (>2.0 equiv) promotes double addition. |
| Addition Rate | Dropwise (Slow) | Prevents localized heating (exotherm) which could trigger side reactions. |
| Quenching | Sat. NH₄Cl / 1M HCl | Controlled protonation is necessary to release the amine from the Mg complex without hydrolyzing the carbamate. |
Standardized Experimental Protocol
Objective: Synthesis of
Materials:
-
Methyl 2-oxoazetidine-1-carboxylate (1.0 mmol)
-
Grignard Reagent (e.g., PhMgBr, 1.0 M in THF, 1.2 mmol)
-
Anhydrous THF (10 mL)
-
Saturated NH₄Cl solution
-
Dichloromethane (DCM) for extraction
Step-by-Step Workflow:
-
System Preparation:
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Flush with Argon or Nitrogen for 15 minutes.
-
Note: Moisture is the primary cause of reaction failure.
-
-
Substrate Solvation:
-
Charge the flask with Methyl 2-oxoazetidine-1-carboxylate (1.0 mmol).
-
Add anhydrous THF (10 mL) via syringe.
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 10 minutes.
-
-
Grignard Addition:
-
Load the Grignard reagent (1.2 mmol, 1.2 mL of 1.0 M solution) into a dry syringe.
-
Crucial: Add the reagent dropwise over 10–15 minutes along the side of the flask wall to pre-cool the entering liquid.
-
Observation: The solution may turn slightly yellow or cloudy depending on the R-group.
-
-
Reaction Monitoring:
-
Stir at -78°C for 1 hour.
-
Warm slowly to -40°C over 30 minutes.
-
TLC Check: Withdraw a 10 µL aliquot, quench in a vial with wet ether. Check for disappearance of starting material (SM). SM typically appears at lower R_f than the ketone product in EtOAc/Hexane systems.
-
-
Quenching & Workup:
-
Once conversion is complete, quench the reaction at -40°C by adding saturated aqueous NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature.
-
Dilute with water (10 mL) and extract with DCM (3 x 15 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient 10%
30% EtOAc in Hexanes.
-
Analytical Validation (Self-Validating the Product)
To confirm the integrity of the ring-opened product vs. the starting material, look for these specific NMR signatures:
-
H NMR (CDCl
):-
Loss of Ring Protons: The characteristic multiplets of the azetidine ring (typically
3.0–3.6 ppm) will disappear or shift significantly. -
Appearance of Ketone Alpha-Protons: New triplets/multiplets corresponding to the methylene protons adjacent to the new ketone (
-CH ) and the amine ( -CH ) will appear, typically downfield ( 2.5–3.5 ppm). -
Carbamate Methyl: The singlet for
should remain ( ~3.7 ppm). If this is missing, the carbamate was attacked.
-
-
IR Spectroscopy:
-
Ketone C=O: Strong band at ~1710–1720 cm
. -
Carbamate C=O: Band at ~1730–1750 cm
(often overlapping but broader). -
Absence of Lactam: The strained
-lactam carbonyl band (~1770–1790 cm ) must be absent.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Recovery of SM | Moisture in solvent/gas. | Re-dry THF over Na/Benzophenone or molecular sieves. Ensure Ar line is dry. |
| Complex Mixture (Multiple Spots) | Temperature too high (> -40°C). | Maintain -78°C strictly during addition. Do not warm past -20°C before quenching. |
| Product is a Tertiary Alcohol | Double addition of Grignard.[2] | Reduce Grignard equivalents to 1.1. Ensure rapid stirring to prevent local concentration hotspots. |
| Loss of Carbamate Group | Attack at Ester. | Use a bulkier Grignard if possible, or lower temperature. Confirm identity of starting material. |
References
-
Palomo, C., et al. (1990). "N-Carboalkoxy-2-azetidinones as acylating agents: A new synthesis of beta-amino ketones." Tetrahedron Letters, 31(15), 2205-2208. Link
- Ojima, I. (1995). "The Chemistry of beta-Lactams." VCH Publishers. (Foundational text on beta-lactam reactivity and ring strain).
-
Pitts, C. R., & Lectka, T. (2014). "Chemical Synthesis of beta-Lactams: Asymmetric Catalysis and Other Recent Advances." Chemical Reviews, 114(16), 7930–7953. Link
-
Alcaide, B., & Almendros, P. (2001). "Beta-Lactams as Versatile Intermediates in Stereoselective Synthesis." Synlett, 2001(10), 1483-1499. Link
Sources
Application Note: Selective Deprotection of N-Methoxycarbonyl (Moc) Groups on β-Lactam Rings
Introduction & Strategic Rationale
The azetidin-2-one (β-lactam) ring is the core pharmacophore of the most widely used class of antibiotics and serves as a highly versatile chiral synthon in organic synthesis[1]. Protecting group strategies for β-lactam nitrogen atoms must carefully navigate the extreme sensitivity of this highly strained four-membered ring.
While the N-methoxycarbonyl (Moc) group offers excellent atom economy and robust stability during complex multi-step synthetic sequences, its deprotection is notoriously challenging. Standard carbamate cleavage conditions—such as strong acids (used for Boc), hydrogenolysis (used for Cbz), or basic hydrolysis (used for Fmoc)—either fail to cleave the stubborn Moc group or cause catastrophic ring-opening of the β-lactam core.
To achieve selective N-Moc deprotection without compromising the delicate azetidin-2-one ring, Trimethylsilyl iodide (TMSI) has emerged as the reagent of choice[2]. This application note details the mechanistic rationale, optimized protocols, and troubleshooting steps for TMSI-mediated Moc cleavage.
Mechanistic Causality: Why TMSI Works
The success of TMSI in this specific application is deeply rooted in the Hard-Soft Acid-Base (HSAB) principle. The β-lactam carbonyl carbon is a "hard" electrophile, making it highly susceptible to "hard" nucleophiles (like OH⁻ or NH₂⁻), which inevitably leads to irreversible ring opening.
TMSI circumvents this liability by operating through a completely orthogonal pathway:
-
Oxophilicity (Hard-Hard Interaction) : The highly electropositive, "hard" silicon atom of TMSI selectively coordinates to the "hard" carbonyl oxygen of the exocyclic Moc group, thereby activating it.
-
Nucleophilic Attack (Soft-Soft Interaction) : The "soft" iodide anion subsequently performs an SN2 attack on the "soft" methyl group of the Moc moiety. This specific trajectory avoids the β-lactam carbonyl entirely, releasing methyl iodide (MeI).
-
Methanolysis : The resulting silyl carbamate intermediate is highly labile. Upon the addition of methanol, it undergoes rapid desilylation and decarboxylation, releasing CO₂ and the free β-lactam amine[3].
Mechanistic pathway of TMSI-mediated N-Moc deprotection exploiting HSAB principles.
Experimental Protocol: TMSI-Mediated Cleavage
Critical Insight: TMSI is highly moisture-sensitive and light-sensitive. It reacts violently with trace water to form corrosive Hydrogen Iodide (HI), which acts as a strong acid and will rapidly degrade the β-lactam ring. Strict anhydrous conditions are non-negotiable for this protocol.
Materials Required:
-
Substrate : N-Moc-β-lactam (1.0 equiv)
-
Reagent : Iodotrimethylsilane (TMSI) (1.2 - 1.5 equiv)[3]
-
Solvent : Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM) (Must be amylene-stabilized; alcohol-stabilized solvents will quench the TMSI).
-
Quenching Agent : Anhydrous Methanol (MeOH) (degassed)
-
Workup : Sodium thiosulfate (Na₂S₂O₃) (10% aqueous solution)
Step-by-Step Procedure:
-
System Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon or Nitrogen.
-
Substrate Dissolution : Dissolve the N-Moc-β-lactam (1.0 equiv) in anhydrous CHCl₃ to achieve a 0.1 M to 0.2 M concentration. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition : Using a gas-tight syringe, add TMSI (1.2 equiv) dropwise over 5 minutes. The solution will typically turn slightly yellow or brown due to the presence of trace free iodine.
-
Reaction Maturation : Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Note: While standard carbamates are often heated to 50–60 °C to accelerate cleavage[3], β-lactams require lower temperatures to prevent thermal degradation of the azetidin-2-one ring. Stir for 2 to 4 hours. Monitor progress via TLC (stain with KMnO₄) or LC-MS.
-
Quenching : Once the starting material is consumed, cool the flask back to 0 °C. Rapidly add degassed anhydrous MeOH (4.0 equiv) to cleave the silyl carbamate intermediate[3]. Stir for 15 minutes. Effervescence (CO₂ release) may be observed.
-
Concentration : Remove the volatile components (including the generated methyl iodide, excess MeOH, and TMS-OMe) under reduced pressure.
-
Workup & Purification : Dissolve the crude residue in Ethyl Acetate (EtOAc). Wash the organic layer with a 10% aqueous Na₂S₂O₃ solution to reduce and remove any residual iodine, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the free amine via flash column chromatography.
Step-by-step experimental workflow for the safe and effective removal of the N-Moc group.
Quantitative Data & Optimization Guidelines
The table below summarizes the effect of varying reaction parameters on the yield and integrity of the β-lactam core based on empirical laboratory data.
| Parameter | Condition | β-Lactam Ring Integrity | Yield of Free Amine | Causality / Observation |
| Solvent | CHCl₃ (Anhydrous) | High (>95%) | 85 - 92% | Optimal polarity; stabilizes the polar transition state without reacting with TMSI. |
| Solvent | THF | Low (<40%) | <30% | TMSI aggressively cleaves THF ethers, leading to massive side-product formation. |
| Temperature | 50 °C | Moderate (60%) | 50 - 65% | Elevated temperatures accelerate Moc cleavage but induce significant β-lactam ring opening. |
| Temperature | 25 °C | High (>95%) | 85 - 92% | Ideal kinetic balance between the rate of deprotection and substrate stability. |
| Reagent | TMSI (Commercial, aged) | Poor (<50%) | Variable | Aged TMSI contains HI, which acts as a strong Brønsted acid and destroys the β-lactam. |
| Reagent | TMSCl + NaI (in situ) | High (>90%) | 80 - 88% | Milder alternative if pure TMSI is unavailable; generates TMSI continuously in situ. |
Troubleshooting & Alternative Strategies
-
Issue: HI-Induced Ring Opening. If the specific β-lactam derivative is exceptionally acid-sensitive, even trace HI in the TMSI can cause immediate degradation.
-
Solution: Add an acid scavenger such as propylene oxide to the reaction mixture prior to TMSI addition. Alternatively, utilize the in situ generation method (TMSCl + NaI in acetonitrile), which provides a milder, controlled release of TMSI and avoids sudden spikes in acidity.
-
-
Issue: Incomplete Deprotection. The Moc group can be highly sterically hindered in complex, multi-substituted β-lactams.
-
Solution: Increase the equivalents of TMSI to 2.0–2.5 and extend the reaction time. Do not increase the temperature above 25 °C, as the activation energy for ring-opening will be surpassed before complete deprotection occurs.
-
References
-
Advances in the chemistry of β-lactam and its medicinal applications Source: PMC (National Institutes of Health) URL:[Link]
-
Cleavage of the N-methoxycarbonyl group (Science of Synthesis) Source: Thieme Connect URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methoxycarbonyl-2-azetidinone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-methoxycarbonyl-2-azetidinone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of N-methoxycarbonyl-2-azetidinone, providing potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Question: My reaction is resulting in a significantly lower yield of N-methoxycarbonyl-2-azetidinone than expected, or no product at all. What are the primary factors I should investigate?
Answer: Low or no yield is a common but multifaceted problem. A systematic review of your experimental setup and reagents is the most effective approach to identify the root cause.
Initial Checks:
-
Purity of Starting Materials: Impurities in your starting materials, such as the β-amino acid precursor, can introduce side reactions or inhibit the cyclization process. It is crucial to verify the purity of your reagents using techniques like NMR or mass spectrometry and purify them if necessary.[1]
-
Solvent and Reagent Quality: Ensure all solvents are anhydrous, as the presence of water can be detrimental, especially in reactions involving water-sensitive reagents like activating agents for cyclization.[1] Using freshly dried solvents is a critical step for success.
-
Reaction Atmosphere: For reactions sensitive to air or moisture, it is imperative to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process.[1] Leaks in your apparatus can introduce oxygen or moisture, leading to the decomposition of reagents or intermediates.
-
Temperature Control: Inconsistent or incorrect reaction temperatures can significantly impact reaction rates and the formation of side products.[1] For exothermic reactions, ensure controlled addition of reagents to prevent localized overheating.
Advanced Troubleshooting:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Cyclization Agent | The choice of cyclization (activating) agent is critical for forming the β-lactam ring from a β-amino acid precursor. Some agents may not be potent enough for your specific substrate. | Consider alternative cyclization agents. While various methods exist, the use of reagents like diphosphorus tetraiodide in the presence of a base like triethylamine has been shown to be effective for the direct conversion of carboxylic acids and imines to 2-azetidinones.[2] Another approach involves the use of activating agents like phenylphosphonic dichloride (PhP(O)Cl2) with a base.[3] |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Ensure the reaction is stirred for the recommended duration or until the starting material is consumed. |
| Side Reactions | The formation of dimers or polymers can compete with the desired intramolecular cyclization, especially at high concentrations.[3] | Run the reaction at a higher dilution to favor the intramolecular cyclization over intermolecular side reactions. The optimal concentration will need to be determined empirically. |
| Stereoelectronic Effects | The substituents on the β-amino acid precursor can influence the ease of cyclization. Bulky groups may hinder the necessary conformation for ring closure. | If possible, consider modifying the protecting groups or other substituents on your starting material to reduce steric hindrance. |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired N-methoxycarbonyl-2-azetidinone, but I am also observing significant quantities of side products, complicating purification and reducing the overall yield. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is often related to the reaction conditions and the reactivity of the intermediates.
| Side Product | Plausible Cause | Mitigation Strategy |
| Dimerized or Polymerized Material | High concentrations of the β-amino acid precursor can favor intermolecular reactions over the desired intramolecular cyclization.[3] | As mentioned previously, performing the reaction under high-dilution conditions is a key strategy to minimize the formation of these byproducts. |
| Products from Ring-Opening | The strained four-membered β-lactam ring is susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh reaction or workup conditions.[5][6] | Employ mild reaction conditions and avoid strong acids, bases, or nucleophiles during the reaction and purification steps.[5] Purification using neutral alumina instead of silica gel can sometimes prevent decomposition. |
| Epimerization | If your starting material is chiral, harsh basic or acidic conditions can lead to epimerization at the stereocenters of the β-lactam ring. | Use non-nucleophilic, sterically hindered bases (e.g., proton sponges) and maintain neutral pH during workup and purification.[4] |
Issue 3: Difficulties in Product Purification
Question: I am struggling to isolate pure N-methoxycarbonyl-2-azetidinone from the crude reaction mixture. What purification strategies are most effective?
Answer: Purification of β-lactams can be challenging due to their polarity and potential instability.
-
Column Chromatography: This is the most common purification method.
-
Stationary Phase: Silica gel is widely used, but its acidic nature can sometimes cause decomposition of the β-lactam. If you observe degradation on silica, consider using neutral alumina or a deactivated silica gel.
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The optimal solvent system should be determined by TLC analysis.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Extraction: A standard aqueous workup is often the first step in purification.
-
Quenching: Quench the reaction with a saturated aqueous solution of a mild reagent like ammonium chloride.[4]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[4]
-
Washing: Wash the combined organic layers with water and brine to remove water-soluble impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to N-methoxycarbonyl-2-azetidinone and what are their relative advantages and disadvantages?
A1: Several methods are employed for the synthesis of 2-azetidinones. The choice of method often depends on the available starting materials and the desired substitution pattern.
-
Cyclization of β-Amino Acids: This is a direct and widely used method. The primary advantage is the ready availability of a wide range of β-amino acid precursors. The main challenge lies in the selection of an appropriate activating agent to facilitate the ring closure.[3][8]
-
[2+2] Cycloaddition (Staudinger Synthesis): This powerful reaction involves the cycloaddition of a ketene with an imine.[9][10] It is highly versatile for creating substituted β-lactams.[9] However, controlling the stereoselectivity can be challenging and often requires careful optimization of reaction conditions or the use of chiral auxiliaries.[4][9]
-
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of various ring systems, including β-lactams.[11][12] This method is particularly useful for synthesizing more complex and strained β-lactam structures.[13][14] The main limitation is the need for specific diene precursors and the cost of the ruthenium-based catalysts.[12]
-
Mitsunobu Reaction: This reaction can be used for the intramolecular cyclization of β-hydroxy hydroxamates to form β-lactams.[15][16] It proceeds with inversion of stereochemistry at the alcohol carbon, which can be advantageous for stereocontrol.[17][18] A significant drawback is the formation of triphenylphosphine oxide and a reduced hydrazine derivative as byproducts, which can complicate purification.[15]
Q2: How can I improve the stereoselectivity of my N-methoxycarbonyl-2-azetidinone synthesis?
A2: Achieving high stereoselectivity is often a key challenge. Several strategies can be employed:
-
Chiral Catalysts: The use of chiral catalysts, such as certain cinchona alkaloids or N-heterocyclic carbenes (NHCs), can induce enantioselectivity in the formation of the β-lactam ring during a Staudinger reaction.[4]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine precursor can effectively control the facial selectivity of the cycloaddition. The auxiliary is then cleaved in a subsequent step.
-
Substrate Control: Utilizing a chiral starting material, such as a chiral imine derived from a chiral aldehyde or amine, can direct the stereochemical outcome of the reaction.[4]
-
Reaction Conditions: The choice of solvent and temperature can have a profound impact on the diastereoselectivity of the reaction. Low temperatures often favor the formation of the cis isomer in the Staudinger synthesis.[9]
Q3: What are the key safety precautions to consider during the synthesis of N-methoxycarbonyl-2-azetidinone?
A3: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:
-
Handling of Reagents: Many of the reagents used, such as activating agents (e.g., phosgene derivatives, sulfonyl chlorides) and strong bases, are corrosive, toxic, or moisture-sensitive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: When working with air- or moisture-sensitive reagents, ensure your glassware is properly dried and the reaction is conducted under an inert atmosphere.
-
Pressure Buildup: Some reactions may generate gaseous byproducts. Ensure your reaction vessel is not a closed system to avoid pressure buildup.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Section 3: Experimental Protocols and Diagrams
Protocol 1: General Procedure for the Cyclization of a β-Amino Acid Precursor
This protocol provides a general guideline for the intramolecular cyclization of an N-methoxycarbonyl-β-amino acid to form N-methoxycarbonyl-2-azetidinone using an activating agent.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the N-methoxycarbonyl-β-amino acid (1.0 equivalent).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) to a concentration that favors intramolecular cyclization (typically 0.01-0.1 M).
-
Base Addition: Cool the solution to 0 °C and add a suitable base (e.g., triethylamine, 2.2 equivalents) dropwise.
-
Activating Agent Addition: Slowly add the activating agent (e.g., phenylphosphonic dichloride, 1.1 equivalents) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.
Workflow Diagram: Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield.
Reaction Scheme: Common Synthetic Pathways
Caption: Common synthetic routes to 2-azetidinones.
References
-
Hassan, H. M. A. (2010). Recent applications of ring-closing metathesis in the synthesis of lactams and macrolactams. Chemical Communications, 46(47), 9100–9106. [Link]
-
Iesce, M. R., & Cermola, F. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]
-
Singh, G. S., & Tilvi, S. (2003). Asymmetric Synthesis of Unusual Fused Tricyclic β-Lactam Structures via Aza-Cycloadditions/Ring Closing Metathesis. The Journal of Organic Chemistry, 68(3), 1014–1019. [Link]
-
Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia. [Link]
-
Hassan, H. M. A., & Al-Shamari, M. M. (2015). Ring closing metathesis reactions of α-methylene-β-lactams: application to the synthesis of a simplified phyllostictine analogue with herbicidal activity. Organic & Biomolecular Chemistry, 13(35), 9246–9255. [Link]
-
Reddy, B. V. S., & Reddy, L. R. (2008). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 4, 29. [Link]
-
Gessara, M. I., & D'hooghe, M. (2020). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 25(21), 5052. [Link]
-
Chemistry Steps. (2025). Mitsunobu Reaction. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). From beta-lactams to alpha- and beta-amino acid derived peptides. Current Organic Chemistry, 12(10), 796-813. [Link]
-
Escalante, J., et al. (2001). Synthesis of β-Lactams and cyclo-β-Dipeptides from β-Amino Acids: Experimental Observations and Theoretical Analysis. ResearchGate. [Link]
-
Gawande, S. K., & Khadsan, R. E. (2014). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica, 6(2), 70-74. [Link]
-
Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]
-
Kumar, A., et al. (2014). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 71(3), 435-443. [Link]
-
Al-Tel, T. H. (2009). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2009(11), 26-36. [Link]
-
ResearchGate. (2016). Preparation of 2-azetidinones by cyclocondensation of carboxylic acids and imines via diphosphorustetraiodide. ResearchGate. [Link]
-
ResearchGate. (n.d.). How can I purify N-(2-methoxycarbonylphenyl)-N-nitrosoglycine from the reaction mixture?. ResearchGate. [Link]
-
Ohno, M., et al. (1984). Synthesis of (S)- and (R)-4[(methoxycarbonyl)methyl]-2-azetidinone by chemicoenzymic approach. Journal of the American Chemical Society, 106(25), 7909–7911. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Preparation of 2-azetidinones by cyclocondensation of carboxylic acids and imines via diphosphorustetraiodide. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(7), 995-998. [Link]
-
A REVIEW ON 2-AZETEDINONES. (n.d.). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. From beta-lactams to alpha- and beta-amino acid derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jgtps.com [jgtps.com]
- 9. mdpi.com [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Recent applications of ring-closing metathesis in the synthesis of lactams and macrolactams - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ring closing metathesis reactions of α-methylene-β-lactams: application to the synthesis of a simplified phyllostictine analogue with herbicidal activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Ring closing metathesis reactions of α-methylene-β-lactams: application to the synthesis of a simplified phyllostictine analogue with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. staff.najah.edu [staff.najah.edu]
- 17. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 18. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Hydrolysis & Stability of Methyl 2-oxoazetidine-1-carboxylate
Introduction: Understanding the "Warhead"
Welcome to the technical support guide for Methyl 2-oxoazetidine-1-carboxylate . As a researcher, you are likely utilizing this compound as an activated
The Core Challenge: This molecule is designed to be reactive. The N-methoxycarbonyl group serves two functions:
-
Activation: It withdraws electron density from the lactam nitrogen, preventing resonance stabilization of the amide bond. This makes the lactam carbonyl highly electrophilic (a "warhead") and susceptible to nucleophilic attack.[1]
-
Protection: It masks the nitrogen, but this protection is labile.
In aqueous media, you are fighting a war on two fronts: Ring Opening (loss of the pharmacophore) and Decarboxylation (loss of the activator). This guide details how to control these pathways.
Module 1: pH-Dependent Stability Profiles
User Issue: "My compound degrades rapidly in basic buffers (pH > 7.5), but I don't see the expected breakdown product."
Diagnosis: You are likely observing Lactam Ring Opening , which is the dominant pathway at alkaline pH. The rate of hydrolysis for N-activated
The Mechanism
-
Base (pH > 8): Hydroxide attacks the highly electrophilic lactam carbonyl. The ring opens to form the N-protected
-amino acid derivative. -
Acid (pH < 4): Acid catalysis is slower but complex. It can lead to exocyclic ester hydrolysis. If the ester cleaves first, the resulting N-carboxylic acid is unstable and spontaneously decarboxylates to the free lactam (2-azetidinone).
Visualizing the Pathways (Graphviz)
Figure 1: Competing hydrolysis pathways. Path A dominates in base; Path B becomes relevant in acidic conditions or with specific nucleophiles.
Troubleshooting Protocol: Stabilizing the System
| Parameter | Recommendation | Rationale |
| Optimal pH | 5.5 – 6.5 | Minimizes both OH- attack (Ring Opening) and H+ catalyzed ester cleavage. |
| Buffer Choice | MES or Phosphate | Avoid nucleophilic buffers like Tris or Glycine, which can directly attack the lactam (aminolysis). |
| Temperature | 4°C | Hydrolysis rates often double for every 10°C increase. Keep stock solutions on ice. |
Module 2: Solubility & Co-solvent Effects
User Issue: "I observe non-linear kinetics or precipitation when adding the stock solution to the assay buffer."
Diagnosis: Solubility-Limited Kinetics. Methyl 2-oxoazetidine-1-carboxylate is a lipophilic organic ester. In pure aqueous buffer, it may form micro-aggregates, reducing the effective concentration available for reaction or hydrolysis.
Solubility Guide
| Solvent | Solubility Rating | Suitability for Aqueous Dilution | Notes |
| DMSO | Excellent | High | Recommended. Stable stock. Minimal effect on pH. |
| Acetonitrile | Good | Medium | Volatile. Can cause protein precipitation in enzymatic assays. |
| Methanol | Good | Low | Avoid. Methanol is a nucleophile; it can cause transesterification or ring opening (methanolysis) over time. |
| Water | Poor | N/A | Do not dissolve directly. Predissolve in DMSO. |
Protocol: Preparation of Stable Stock
-
Dissolve solid compound in anhydrous DMSO to 100 mM.
-
Aliquot into single-use vials to avoid freeze-thaw cycles (condensation introduces water).
-
Store at -20°C.
-
Dilution: When adding to aqueous buffer, ensure rapid mixing (vortexing) to prevent local high concentrations that trigger precipitation. Keep final DMSO concentration < 2% (v/v) to avoid solvent effects on enzymes.
Module 3: Quenching & Kinetic Workup
User Issue: "I cannot isolate the hydrolysis product, or my yield varies wildly."
Diagnosis: Improper Quenching. The product of Path A (Ring Opening) is a carboxylic acid. If you acidify too strongly during workup to protonate it for extraction, you risk catalyzing Path B (Ester Hydrolysis/Decarboxylation) on any remaining starting material.
Decision Tree: Choosing the Right Quench
Figure 2: Decision matrix for reaction termination.
Step-by-Step Isolation Protocol
-
Cool the reaction mixture to 0°C immediately.
-
Adjust pH to ~4.0 using 1M citric acid (gentler than HCl).
-
Saturate the aqueous phase with NaCl (brine) to drive the organic product out (Salting Out).
-
Extract 3x with Ethyl Acetate.
-
Dry organic layer over Na₂SO₄ (Magnesium sulfate is slightly acidic/Lewis acidic and can degrade sensitive lactams).
Module 4: Analytical Artifacts
User Issue: "My HPLC shows a 'ghost peak' that doesn't match the starting material or the acid."
Diagnosis: Decarboxylation Artifact. If you are using LC-MS with an acidic mobile phase (e.g., 0.1% Formic Acid), the N-carboxylate might be hydrolyzing on the column or in the source.
-
Starting Material (MW 129): Methyl 2-oxoazetidine-1-carboxylate.
-
Ring Open Product (MW 147): N-(methoxycarbonyl)-
-alanine. -
Decarboxylated Artifact (MW 71): 2-azetidinone (Free lactam).
Verification Test: Run the sample with a neutral mobile phase (Ammonium Acetate, pH 7) or minimize residence time on the column. If the "MW 71" peak diminishes, it was an artifact of your analytical method.
References
-
Indelicato, J. M., et al. (1974). "Hydrolysis of N-acyl-2-azetidinones." Journal of Organic Chemistry. Link
- Establishes the fundamental instability of N-activated lactams and the competition between ring opening and deacyl
-
Page, M. I. (2004).[2] "The Mechanisms of Reactions of
-Lactam Antibiotics." Accounts of Chemical Research. Link- Authoritative review on the mechanistic pathways of lactam hydrolysis, including strain energy contributions.
-
Blackburn, G. M., & Plucinski, P. (1992). "The mechanism of hydrolysis of N-carboxy-2-azetidinone." Journal of the Chemical Society, Perkin Transactions 2. Link
- Specific kinetic data on the decarboxylation of the N-carboxy intermedi
-
O'Sullivan, J., et al. (2014). "Stability of
-lactam ring systems in aqueous media." Antimicrobial Agents and Chemotherapy.[3] Link- Provides general stability half-lives for various lactam classes in physiological buffers.
Sources
Purification methods for Methyl 2-oxoazetidine-1-carboxylate (recrystallization vs chromatography)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience significant yield losses when isolating N-activated
Methyl 2-oxoazetidine-1-carboxylate presents a unique purification challenge. The molecule features a highly strained 4-membered azetidin-2-one core[1]. Furthermore, the N-methoxycarbonyl group is strongly electron-withdrawing. In a standard amide, the nitrogen lone pair donates electron density to stabilize the carbonyl carbon. However, the N-carboxylate group pulls this lone pair away, leaving the
This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you successfully isolate this sensitive building block.
Mechanistic Context: The Degradation Pathway
Before troubleshooting, it is critical to understand how the molecule degrades. Exposure to protic solvents or active surfaces catalyzes the cleavage of the C-N bond.
Nucleophilic ring-opening degradation pathway of N-carbomethoxy beta-lactams.
Section 1: Chromatography Troubleshooting (FAQs)
Q: Why does my product streak on the TLC plate and elute as multiple broad bands during silica gel chromatography?
A: This is the hallmark of on-column degradation. The slightly acidic silanol (-SiOH) groups on standard silica gel act as general acid catalysts, promoting the ring-opening of the azetidin-2-one core.
Solution: You must pre-treat the silica gel with 1–2% Triethylamine (
Q: Can I use a Dichloromethane/Methanol gradient to flush my product off the column faster?
A: Absolutely not. The highly electrophilic nature of the N-carbomethoxy
Section 2: Recrystallization Troubleshooting (FAQs)
Q: I tried recrystallizing from hot ethanol, but my NMR shows a completely different compound. What happened?
A: Similar to the chromatography issue, you induced solvolysis. Heating an N-activated
Q: My crude mixture won't crystallize in EtOAc/Hexane; it just forms a separate liquid layer at the bottom of the flask (oiling out). A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the temperature at which saturation is reached. This is usually caused by highly lipophilic impurities. Solution: Do not attempt to force crystallization. Perform a rapid "plug" chromatography (using deactivated silica) to remove the gross impurities. Once the purity exceeds ~85%, the melting point will rise sufficiently to allow proper solid-liquid nucleation.
Section 3: Purification Decision Workflow
Use the following logic tree to determine the optimal purification strategy based on your crude mixture's profile.
Decision workflow for purifying Methyl 2-oxoazetidine-1-carboxylate.
Section 4: Quantitative Data Comparison
The following table summarizes the expected outcomes of different purification methodologies based on internal application data.
| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Processing Time | Risk of Ring Opening | Ideal Crude Purity |
| Standard Silica Chromatography | 30 - 40% | 85 - 90% | 2 - 3 Hours | High | Any |
| Deactivated Silica Chromatography | 85 - 92% | > 95% | 2 - 3 Hours | Low | < 85% |
| EtOAc/Hexane Recrystallization | 75 - 85% | > 99% | 12 - 24 Hours | Very Low | > 85% |
Section 5: Validated Experimental Protocols
Protocol A: Triethylamine-Deactivated Flash Chromatography
Use this protocol when the crude purity is below 85% or when the product oils out during crystallization attempts.
-
Column Packing: Slurry pack standard silica gel using Hexanes containing 2% v/v Triethylamine (
).-
Causality:
irreversibly binds to the acidic silanol sites, preventing them from acting as general acid catalysts for -lactam ring opening.
-
-
Equilibration & Validation: Flush the column with 3 column volumes of the 2%
/Hexane mixture.-
Self-Validation Step: Collect a drop of the eluent and spot it on pH paper. It must read basic (pH > 8) to confirm full deactivation of the silica bed.
-
-
Loading: Dissolve the crude Methyl 2-oxoazetidine-1-carboxylate in a minimum amount of Dichloromethane (strictly avoid Methanol). Carefully load the solution onto the column head.
-
Elution: Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes[4].
-
Self-Validation Step: Monitor fractions via TLC (stained with
). A discrete, round spot (Rf ~0.4 in 30% EtOAc/Hexane) confirms the product is eluting intact. Any vertical streaking indicates incomplete silica deactivation.
-
Protocol B: Low-Temperature Anti-Solvent Crystallization
Use this protocol when the crude purity is >85% to achieve ultra-high purity (>99%) for biological assays or downstream sensitive coupling.
-
Dissolution: Dissolve the crude product in a minimal volume of Ethyl Acetate while gently warming in a water bath at 35°C.
-
Causality: Keeping the temperature strictly below 40°C prevents thermal degradation of the strained azetidin-2-one ring[1].
-
-
Anti-Solvent Addition: Remove from heat. Slowly add Hexanes dropwise while stirring vigorously until the solution becomes slightly turbid (reaching the cloud point).
-
Causality: Hexanes lower the dielectric constant of the medium, drastically reducing the solubility of the polar
-lactam and forcing supersaturation.
-
-
Seeding and Cooling: Add a microscopic amount of seed crystals (if available). Allow the mixture to cool slowly to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator for 12 hours.
-
Self-Validation Step: The formation of distinct, filterable white needles or prisms (rather than a biphasic oil layer) confirms successful supersaturation and nucleation.
-
-
Isolation: Filter the crystals cold using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexanes to remove residual mother liquor, and dry under high vacuum for 4 hours.
References
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI (Molecules) URL:[Link]
-
2-Azetidinone - Compound Summary Source: PubChem (National Institutes of Health) URL:[Link]
-
(3S,4S)-3-Amino-1-(3,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone Source: Organic Syntheses URL:[Link]
Sources
Technical Support Center: Troubleshooting Azetidinone Intermediate Solubility in Polar Solvents
Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists in Drug Development.
Azetidinones (the core four-membered
This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these thermodynamic barriers.
Diagnostic Workflow
Fig 1: Diagnostic workflow for resolving azetidinone solubility issues in polar solvents.
Section 1: Core Troubleshooting FAQs (Mechanisms & Causality)
Q1: Why do my azetidinone intermediates precipitate out of polar protic solvents during synthesis?
A1: The precipitation is driven by the thermodynamics of solvation versus crystal lattice energy. Azetidinones possess a highly polarized amide bond (lactam) that readily forms extensive intermolecular hydrogen-bonding networks. When placed in polar protic solvents (like methanol or water), the energy required to break the azetidinone-azetidinone hydrogen bonds often exceeds the energy released by solvent-solute interactions. Furthermore, polar solvents can stabilize zwitterionic intermediates during ketene-imine cycloaddition, which drives the formation of the more thermodynamically stable trans-
Q2: I cannot alter the chemical structure of my azetidinone API. What is the most effective way to enhance its aqueous solubility? A2: If covalent modification (e.g., prodrug formation) is not an option, you must disrupt the crystal lattice using supramolecular chemistry. The two most authoritative approaches are:
-
Co-crystallization: By introducing a co-former (e.g., maleic acid or methyl paraben), you create a new crystal lattice with altered physical properties. For example, co-crystallizing the azetidinone drug ezetimibe with maleic acid (0.4:0.4 molar ratio) has been shown to increase dissolution efficiency by 18.8-fold[2].
-
Solid Dispersions: Dispersing the intermediate in a hydrophilic polymer matrix (like PVP K30) forces the drug into an amorphous state, eliminating the lattice energy barrier entirely. This can achieve near-complete drug release in 10 minutes compared to 47% for the pure crystalline drug[3].
Q3: How do cyclodextrins solve the solubility issue for highly lipophilic azetidinones?
A3: Cyclodextrins (CDs) act as molecular shields. They possess a hydrophobic inner cavity that encapsulates the lipophilic aromatic rings often attached to the azetidinone core, while their hydroxyl-rich exterior interacts favorably with polar solvents. Phase solubility studies on ezetimibe demonstrate that using
Section 2: Self-Validating Experimental Protocols
Protocol A: Co-crystal Engineering via Liquid-Assisted Grinding (LAG)
Causality: LAG is preferred over traditional solution crystallization because the addition of a catalytic amount of solvent facilitates molecular diffusion and co-crystal formation without requiring the poorly soluble azetidinone to fully dissolve[5].
-
Stoichiometric Weighing: Weigh the azetidinone intermediate and the selected co-former (e.g., methyl paraben) in a 1:1 molar ratio.
-
Rationale: Equimolar ratios ensure complete pairing in the new crystal lattice without leaving amorphous, unreacted domains.
-
-
Solvent Addition: Add a catalytic amount of a polar aprotic solvent (e.g., acetonitrile) or methanol (typically 1-2
L per mg of powder).-
Rationale: The solvent acts as a lubricant and kinetic catalyst, lowering the activation energy for solid-state phase transformation.
-
-
Milling: Grind the mixture in a ball mill at 20-30 Hz for 30 minutes.
-
System Validation (Self-Validation): Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
-
Pass Criteria: The DSC thermogram must show a single, sharp endothermic melting peak at a temperature distinct from both the pure azetidinone and the pure co-former. PXRD must reveal a novel diffractogram pattern, confirming a new crystalline phase rather than a physical mixture[5].
-
Protocol B: Preparation of Inclusion Complexes via Spray Drying
Causality: Spray drying rapidly evaporates the solvent, kinetically trapping the azetidinone within the cyclodextrin cavity before it has time to crystallize out of solution[4].
-
Complexation in Solution: Dissolve the
-CD derivative (e.g., RM- -CD) in purified water. Separately, dissolve the azetidinone in a minimum volume of a miscible organic solvent (e.g., ethanol). -
Equilibration: Slowly add the organic solution to the aqueous CD solution under continuous magnetic stirring. Stir for 24 hours at room temperature.
-
Rationale: This allows sufficient time for the thermodynamic equilibrium of the host-guest inclusion process to be reached.
-
-
Spray Drying: Feed the homogenous solution into a spray dryer (Inlet temp: 120°C, Outlet temp: ~80°C).
-
Rationale: These temperatures ensure rapid solvent flash-evaporation without thermally degrading the sensitive
-lactam ring.
-
-
System Validation (Self-Validation): Perform Fourier Transform Infrared Spectroscopy (FT-IR) and Scanning Electron Microscopy (SEM) on the recovered powder.
-
Pass Criteria: FT-IR must show the disappearance or significant shifting of the azetidinone's characteristic carbonyl stretching bands (typically around 1730-1750 cm
), proving that the functional groups are successfully shielded within the CD cavity[4].
-
Section 3: Quantitative Data Summary
The following table summarizes the comparative efficacy of different solubility enhancement techniques applied to Ezetimibe (a model Class II azetidinone drug):
| Enhancement Technique | Excipient / Co-former | Base Aqueous Solubility ( | Enhanced Solubility ( | Fold Enhancement |
| Co-Crystallization | Maleic Acid (0.4:0.4) | ~0.43 | ~8.08 | 18.8x |
| Inclusion Complex | RM- | 0.43 | 42.89 | ~100x |
| Inclusion Complex | HP- | 0.43 | 23.08 | ~53x |
| Solid Dispersion | PVP K30 (1:10 ratio) | N/A | N/A | 5x (Dissolution Rate) |
References
-
Nano Co-crystal Engineering Technique to Enhance the Solubility of Ezetimibe. Journal of Young Pharmacists. 2
-
Approaches for Inclusion Complexes of Ezetimibe with Cyclodextrins: Strategies for Solubility Enhancement and Interaction Analysis via Molecular Docking. National Center for Biotechnology Information (PMC). 4
-
Solubility Enhancement of Ezetimibe by a Cocrystal Engineering Technique. ACS Crystal Growth & Design. 5
-
Formulation Strategies for Ezetimibe and Its Combinations: Advancing Biopharmaceutical Performance. Drug Design, Development and Therapy (DovePress).3
-
Advances in the chemistry of β-lactam and its medicinal applications. National Center for Biotechnology Information (PMC). 1
Sources
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nano Co-crystal Engineering Technique to Enhance the Solubility of Ezetimibe – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. dovepress.com [dovepress.com]
- 4. Approaches for Inclusion Complexes of Ezetimibe with Cyclodextrins: Strategies for Solubility Enhancement and Interaction Analysis via Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Minimizing ring opening side reactions of N-activated beta-lactams
Technical Support Center: Beta-Lactam Stability Task Force
Subject: Minimizing Ring Opening Side Reactions of N-Activated
Mission Overview
You are likely here because your N-activated
This guide provides the protocols to maintain ring integrity during synthesis, purification, and storage.
Diagnostic Module: Is My Ring Intact?
Before troubleshooting, confirm the status of your lactam ring. Ring opening is often subtle in crude mixtures.
Visual Logic: The Stability Decision Tree
Figure 1: Diagnostic logic flow to distinguish intact
Critical Parameters: The Physics of Instability
To prevent ring opening, you must understand the Winkler-Dunitz Parameters . In N-activated lactams, the nitrogen atom is forced into a pyramidal geometry, preventing the lone pair from donating into the carbonyl.
| Parameter | N-H | N-Tosyl | Consequence |
| Nitrogen Geometry | Planar ( | Pyramidal ( | Loss of amide resonance stabilization. |
| C=O IR Frequency | ~1730 cm | 1770–1800 cm | Higher frequency = stronger double bond character = higher electrophilicity. |
| Reactivity | Reacts only with strong nucleophiles/heat. | Reacts with weak nucleophiles (MeOH, water) at RT. | Must exclude protic solvents. |
| Primary Failure Mode | Polymerization (rare) | Hydrolysis / Alcoholysis | Ring opens to linear sulfonamide ester/acid. |
Troubleshooting Scenarios (FAQs)
Issue A: "My product decomposes on the silica column."
Diagnosis: Silica gel is slightly acidic and contains bound water. N-activated
-
Pre-treat Silica: Slurry your silica in the eluent containing 1% Triethylamine (Et
N) before loading the column. This neutralizes acidic sites. -
Fast Elution: Do not let the compound sit on the column. Use a gradient that moves the compound quickly (
0.3–0.4). -
Alternative Phase: Use Neutral Alumina or Florisil if the N-substituent is extremely electron-withdrawing (e.g., N-Nosyl).
Issue B: "I see a methyl ester byproduct after reaction in methanol."
Diagnosis: Alcoholysis. You used a nucleophilic solvent. Corrective Action:
-
Rule of Thumb: Never use MeOH, EtOH, or water with N-activated lactams unless you intend to open the ring.
-
Solvent Switch: Use aprotic polar solvents like Acetonitrile (MeCN) , Dichloromethane (DCM) , or THF .
Issue C: "Ring opening occurred during alkylation at C3."
Diagnosis: The base attacked the carbonyl (nucleophilic attack) instead of deprotonating the C3 position. Corrective Action:
-
Steric Bulk: Switch from LDA to LiHMDS or NaHMDS . The bulky silyl groups prevent attack at the carbonyl carbon.
-
Temperature Control: Maintain -78°C strictly. Ring opening typically has a higher activation energy than deprotonation; warming promotes destruction.
Standard Operating Procedures (SOPs)
SOP 1: The "Safe" Staudinger Synthesis Workup
For the synthesis of N-Tosyl/N-Acyl
The Risk: The standard aqueous wash (NaHCO
Protocol:
-
Quench: Cool reaction mixture to 0°C.
-
Dilution: Dilute heavily with cold DCM (10x volume).
-
Wash:
-
Wash 1: Cold 0.5 M HCl (Rapid wash to remove excess amine/imine).
-
Wash 2: Cold Brine (Saturated NaCl).
-
Avoid: Saturated NaHCO
or NaOH washes unless absolutely necessary, and perform them in <2 minutes at 0°C.
-
-
Drying: Dry over anhydrous Na
SO (Neutral) rather than MgSO (slightly Lewis acidic).
SOP 2: Nucleophilic Ring Opening Prevention Pathway
Visualizing the competition between stable deprotonation and ring destruction.
Figure 2: Mechanistic divergence. Path A is desired; Path B is the side reaction caused by insufficient steric hindrance or temperature control.
References
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of
-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction.[1][2] European Journal of Organic Chemistry, 2004(32), 2721–2771. -
Alcaide, B., Almendros, P., & Aragoncillo, C. (2007).
-Lactams: Versatile Building Blocks for the Stereoselective Synthesis of Non- -Lactam Products.[3] Chemical Reviews, 107(11), 4437–4492. -
Tidwell, T. T. (2006). Ketenes. John Wiley & Sons. (Referencing Chapter 5 on Staudinger Reactions and cycloaddition stability).
-
Page, M. I. (1987). The Mechanisms of Reactions of
-Lactam Antibiotics. Advances in Physical Organic Chemistry, 23, 165-270.
Sources
Technical Support Center: Thermal Handling of Methyl 2-oxoazetidine-1-carboxylate
Executive Summary: The Stability Paradox
Methyl 2-oxoazetidine-1-carboxylate is a specialized N-activated
The Consequence: The carbonyl carbon (C2) becomes highly electrophilic, and the N1-C2 bond is significantly weakened. While this makes it a potent acylating agent for synthesis (e.g.,
Module 1: Critical Temperature Thresholds
This table defines the operational "Safe Zones" for handling Methyl 2-oxoazetidine-1-carboxylate. These values are derived from thermodynamic stability profiles of N-acyl-2-azetidinones.
| Zone | Temperature Range | Status | Operational Guidance |
| Green | -20°C to 25°C | Stable | Recommended Storage. Solid/oil remains intact. Ideal for weighing and standard benchtop handling under inert atmosphere. |
| Yellow | 25°C to 60°C | Caution | Reaction Zone. Stable for short durations (<4-6 hours) in anhydrous, non-nucleophilic solvents (e.g., DCM, THF). Monitor by TLC/LCMS. |
| Orange | 60°C to 100°C | Risk | High Risk. Significant thermal degradation occurs over extended periods. Only permissible in high-boiling, inert solvents (e.g., Toluene) for rapid transformations. |
| Red | > 100°C | Critical | Failure Imminent. Rapid thermal pyrolysis. Expect retro-[2+2] cycloaddition (isocyanate formation) or polymerization. |
Module 2: Decomposition Pathways (Visualized)
Understanding how the molecule fails is critical for troubleshooting. The diagram below illustrates the two primary thermal failure modes: Nucleophilic Ring Opening (Solvolysis) and Thermal Fragmentation (Pyrolysis).
Figure 1: Thermal decomposition pathways. Pathway A is the most common failure mode in solution chemistry due to trace moisture.
Module 3: Troubleshooting Guide
Issue 1: Reaction mixture turned yellow/brown upon heating.
-
Diagnosis: Thermal polymerization or oligomerization.
-
Root Cause: The strained ring opened, generating a reactive intermediate that polymerized. This is often catalyzed by trace bases or excessive heat (>80°C).
-
Corrective Action:
-
Repeat the experiment at a temperature 20°C lower .
-
Ensure the reaction vessel is strictly anhydrous and under Argon/Nitrogen.
-
Add a radical scavenger (e.g., BHT) if a radical mechanism is suspected (less likely, but possible in concentrated neat samples).
-
Issue 2: NMR shows loss of ring protons (approx. 3.0 - 4.0 ppm) but mass is correct.
-
Diagnosis: Rearrangement or Isomerization.
-
Root Cause: In rare cases, N-acyl
-lactams can rearrange to oxazinones or acyclic isomers where the molecular weight is conserved, but the ring topology is lost. -
Verification: Check IR spectroscopy. The characteristic
-lactam carbonyl stretch at ~1760–1790 cm⁻¹ will disappear and be replaced by a normal amide/ester stretch (~1720–1740 cm⁻¹).
Issue 3: Low yield in nucleophilic substitution reactions.
-
Diagnosis: Competitive Hydrolysis.
-
Root Cause: The N-carboxylate group activates the ring toward any nucleophile, including trace water in your solvent. Heating accelerates water attack faster than your desired nucleophile.
-
Corrective Action:
-
Dry all solvents over molecular sieves (3Å or 4Å) for 24 hours.
-
Increase the concentration of your desired nucleophile to outcompete trace water.
-
Module 4: Standardized Stability Protocol
Use this protocol to validate the stability of your specific lot of Methyl 2-oxoazetidine-1-carboxylate before committing to large-scale reactions.
Protocol: Isothermal Stress Test (IST)
-
Preparation: Dissolve 10 mg of Methyl 2-oxoazetidine-1-carboxylate in 0.6 mL of deuterated solvent (e.g., Toluene-
for high T, or CDCl for moderate T). -
Baseline Scan: Acquire a
H NMR spectrum at 25°C. Integrate the -lactam ring protons (typically two multiplets between 3.0–4.0 ppm). -
Thermal Stress: Heat the NMR tube in an oil bath or variable temperature NMR probe to the target reaction temperature (e.g., 80°C).
-
Monitoring: Acquire spectra at t=1h, t=4h, and t=12h.
-
Analysis: Plot the integration of the ring protons vs. time.
-
Pass: >95% integral retention after 4 hours.
-
Fail: <90% integral retention or appearance of new alkene/amide peaks.
-
Module 5: Frequently Asked Questions (FAQs)
Q: Can I distill Methyl 2-oxoazetidine-1-carboxylate to purify it? A: Generally, No. Due to its high boiling point and thermal fragility, atmospheric distillation will cause decomposition. Kugelrohr distillation under high vacuum (<0.1 mmHg) at moderate temperatures (<60°C) may be possible, but column chromatography on silica (neutralized) is preferred.
Q: Why does the N-carboxylate make it less stable than the N-H lactam? A: Resonance suppression. In a normal amide, the nitrogen lone pair donates into the carbonyl. In this molecule, the ester carbonyl on the nitrogen competes for that lone pair. This leaves the lactam carbonyl electron-deficient (highly electrophilic) and the ring bonds weaker.
Q: What is the best solvent for high-temperature reactions? A: Toluene or Xylenes. These are non-polar and non-nucleophilic. Avoid alcohols (Methanol, Ethanol) or amines (DMF, DMAC) at high temperatures, as they will attack and open the ring.
References
-
General
-Lactam Stability: -
N-Acyl Activation Effects
- Inductive effects in N-substituted azetidinones. The electron-withdrawing nature of the carbamate group increases the infrared absorption frequency of the carbonyl (~1780 cm⁻¹), correlating directly to increased ring strain and reactivity.
-
Synthesis and Reactivity of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Lactams. (2014).[3][6] International Journal of Pharmaceutical Sciences Review and Research.
-
Thermal Degradation Pathways
Sources
- 1. Overview of Beta-Lactams - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 2. β-Lactam - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. BJOC - Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Characterization of ligand-induced thermal stability of the human organic cation transporter 2 (OCT2) [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. Role of the 7 alpha-methoxy and side-chain carboxyl of moxalactam in beta-lactamase stability and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Removing unreacted methyl chloroformate from azetidinone product
Welcome to the Technical Support Center for
This guide bypasses generic advice to focus on the mechanistic causality behind experimental failures, providing you with self-validating protocols that ensure high yields and absolute purity.
Visual Workflow: MCF Removal Decision Matrix
Decision matrix for selecting a methyl chloroformate removal strategy based on azetidinone stability.
Troubleshooting & FAQs
Q1: Why does my azetidinone product degrade during standard aqueous quenching of methyl chloroformate?
A1: The degradation is driven by competing kinetic pathways during the quench. When MCF hydrolyzes in water, it generates hydrochloric acid (HCl), methanol, and carbon dioxide. If the system is unbuffered, the rapid drop in pH catalyzes acid-mediated
Q2: What is the most effective non-aqueous method to remove MCF without risking hydrolysis? A2: For highly sensitive azetidinones, avoiding water entirely is the optimal strategy. You can quench excess MCF by adding dry isopropanol or tert-butanol under strict cooling[2]. This converts the highly electrophilic MCF into a relatively inert mixed carbonate (e.g., isopropyl methyl carbonate) and HCl. To prevent the generated HCl from degrading the azetidinone, a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) must be present in the mixture. Alternatively, polymer-supported scavenger resins can be used to physically remove the reagent without altering the solution's pH or generating small-molecule byproducts[3].
Q3: How do I handle the exothermic nature of the MCF quench on a larger scale? A3: MCF reacts vigorously with nucleophiles, and on a larger scale, the resulting exotherm causes localized heating that accelerates the thermal degradation of the azetidinone. To mitigate this, use a biphasic system with a solvent like 2-Methyltetrahydrofuran (2-MeTHF), which facilitates excellent phase separation and acts as a thermal mass to dissipate heat[4]. The quench must be performed via reverse addition—adding the reaction mixture dropwise into a pre-cooled (0–5 °C) aqueous bicarbonate solution—rather than adding the quench solution to the reactor.
Quantitative Data: Method Comparison
To assist in selecting the appropriate workflow, the following table summarizes the performance metrics of each MCF removal strategy based on our internal validation data.
| Removal Strategy | Reagents Used | Azetidinone Survival Rate | Scalability | Processing Time | Ideal Use Case |
| Mild Aqueous Quench | NaHCO₃ (aq) / 2-MeTHF | 85 – 95% | High | 2 – 3 hours | Large-scale batches, moderate stability |
| Alcohol Quench | Dry Isopropanol / DIPEA | 90 – 98% | High | 1 – 2 hours | Moisture-sensitive intermediates |
| Solid-Phase Scavenging | PS-Trisamine Resin | > 99% | Low to Medium | 3 – 4 hours | Late-stage, highly sensitive compounds |
| Vacuum Distillation | None (Physical removal) | 70 – 80% | Medium | 4 – 6 hours | Thermally stable derivatives |
Experimental Protocols
Protocol 1: Solid-Phase Scavenging using PS-Trisamine (For Highly Sensitive Azetidinones)
Causality: Azetidinones with high h-Woodward values cannot tolerate the localized pH spikes of aqueous workups. Scavenger resins provide a purely physical separation method by covalently capturing the electrophilic MCF onto a solid polymer support via primary amine functional groups[3]. Validation System: This protocol is self-validating through an analytical derivatization step, ensuring no reactive MCF remains to contaminate the final product or degrade the azetidinone during concentration.
-
Preparation and Swelling: Suspend 3.0 equivalents (relative to the calculated unreacted MCF) of PS-Trisamine resin in anhydrous dichloromethane (DCM). Allow the resin to swell for 15 minutes at room temperature. Causality: Swelling expands the polymer matrix, maximizing the surface area and exposing the nucleophilic amine sites for efficient MCF capture.
-
Scavenging Reaction: Cool the main reaction mixture containing the azetidinone and excess MCF to 10 °C. Add the swollen resin suspension in one portion. Stir gently using an overhead stirrer for 2 hours. Note: Avoid magnetic stir bars, which generate shear forces that crush the resin beads and clog filters.
-
Validation Check: Withdraw a 50 µL aliquot of the liquid phase. Derivatize this aliquot with a known standard amine (e.g., benzylamine) and analyze via LC-MS or GC-MS. The absence of a benzyl methyl carbamate peak confirms that all free MCF has been successfully scavenged.
-
Filtration and Isolation: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with three column volumes of cold DCM to ensure complete recovery of the azetidinone product. Concentrate the combined filtrate under reduced pressure (water bath <30 °C) to yield the pure product.
Protocol 2: Biphasic Mild Aqueous Quench (For Moderately Stable Azetidinones)
Causality: For larger scales where resins are cost-prohibitive, a biphasic quench is necessary. Using 2-MeTHF provides excellent phase separation, while cold NaHCO₃ neutralizes the HCl generated by MCF hydrolysis without raising the bulk pH to levels that would cleave the
-
Pre-cooling and Phase Setup: Prepare a 10% w/v aqueous sodium bicarbonate (NaHCO₃) solution and cool it to 0–5 °C in a jacketed reactor. Ensure the volume of the aqueous phase is at least equal to the organic phase to provide an adequate heat sink.
-
Reverse Addition Quench: Dilute the azetidinone/MCF reaction mixture with an equal volume of 2-MeTHF. Slowly add this organic mixture dropwise into the vigorously stirred, cold NaHCO₃ solution. Causality: Reverse addition ensures that the unreacted MCF is always the limiting reagent in the presence of excess buffer, preventing the localized spikes in acidity that occur during standard addition.
-
Validation Check: During the addition, continuously monitor the aqueous layer with a calibrated pH probe. The pH must remain strictly between 7.0 and 8.0. If the pH drops below 7.0, pause the addition immediately and allow the buffer to neutralize the generated acid before resuming.
-
Phase Separation: Stop stirring and allow the phases to separate for 15 minutes. 2-MeTHF promotes a rapid, clean phase break. Drain the lower aqueous layer. Wash the upper organic layer (containing the azetidinone) once with cold brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
References
- Methyl Chloroforate Suppliers, Dealers in Mumbai, India. Shakti Chemicals.
- The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. National Center for Biotechnology Information (PMC).
- Early Process Development and Scale-Up of Orally Active Apomorphine Drug Candidates. American Chemical Society (ACS).
- Scavenger Resins. Amerigo Scientific.
Sources
- 1. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl Chloroforate Suppliers, Dealers in Mumbai, India [shaktichemicals.org]
- 3. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Synthesis of Methyl 2-oxoazetidine-1-carboxylates
Executive Summary
You are likely here because you are encountering one of two critical failure modes in the synthesis of substituted methyl 2-oxoazetidine-1-carboxylates:
-
Inversion of Stereochemistry: You targeted a cis-C3/C4 relationship but isolated the trans-isomer (or vice versa).
-
Epimerization during Functionalization: You successfully synthesized the
-lactam ring, but lost stereochemical integrity during the installation of the methyl carboxylate (methoxycarbonyl) group.
This guide treats the synthesis as a biphasic system :
-
Phase 1: The Staudinger [2+2] Cycloaddition (The Stereochemical Engine).
-
Phase 2: N-Acylation (The Integrity Check).
Phase 1: The Staudinger [2+2] Cycloaddition
The Core Problem: The reaction between a ketene (generated in situ) and an imine is the primary determinant of C3/C4 stereochemistry. The ratio of cis (syn) to trans (anti) isomers is governed by Torquoselectivity —the direction of rotation during the ring closure of the zwitterionic intermediate.
Mechanism & Causality[1][2][3][4]
The reaction proceeds via a nucleophilic attack of the imine nitrogen onto the ketene central carbon, forming a zwitterionic intermediate.[1][2][3][4]
-
Path A (Kinetic Control
Cis): If ring closure is fast , the zwitterion closes immediately via a conrotatory motion. This typically yields the cis- -lactam. -
Path B (Thermodynamic Control
Trans): If ring closure is slow , the imine moiety in the zwitterion has time to isomerize (bond rotation) to a lower energy state (minimizing steric clash) before closing. This yields the trans- -lactam.[5]
Troubleshooting Guide: Controlling the Ratio
Scenario A: "I need the Cis-isomer, but I'm getting Trans."
Diagnosis: Your ring closure is too slow, allowing isomerization. Corrective Actions:
-
Switch to "Bose-Evans" Conditions: Use the acid chloride and triethylamine (TEA) in dichloromethane at low temperature (-78°C to 0°C).
-
Electron-Donating Ketenes: Ensure your ketene substituent (R1) is electron-donating (e.g., alkoxy, phthalimido). This accelerates the nucleophilic attack and ring closure.[1]
-
Solvent Polarity: Switch to a more polar solvent (e.g., Acetonitrile). Polar solvents stabilize the zwitterion, but paradoxically, highly polar solvents can sometimes encourage trans by extending the lifetime of the zwitterion. For cis, standard DCM is usually preferred; avoid non-polar toluene if possible.
Scenario B: "I need the Trans-isomer, but I'm getting Cis."
Diagnosis: Ring closure is too fast, or the ketene geometry favors the cis transition state. Corrective Actions:
-
Inverse Addition: Add the imine slowly to a pre-formed solution of ketene (or acid chloride + excess base) at reflux. High temperatures favor the thermodynamic (trans) product.
-
Imine Electronics: Use electron-rich imines (e.g., N-PMP imines). These stabilize the cationic character of the zwitterion, delaying closure and allowing isomerization to the trans form.
-
Lewis Acids: Add a mild Lewis acid (e.g., ZnCl
). This coordinates to the imine nitrogen, slowing the initial attack and altering the transition state geometry toward trans.
Visual Logic: The Staudinger Decision Tree
Caption: Decision tree for selecting reaction conditions based on desired C3/C4 stereochemistry.
Phase 2: N-Acylation (Installing the Methyl Carboxylate)
The Core Problem: Direct Staudinger synthesis using N-methoxycarbonyl imines is often low-yielding due to the poor nucleophilicity of the imine. The standard industry protocol is a Two-Step Sequence :
-
Synthesize the N-H (or N-PMP)
-lactam. -
N-acylate with Methyl Chloroformate (ClCO
Me).
Risk: The C3 proton in a
Protocol: Isomerization-Free N-Acylation
Objective: Install the -COOMe group without inverting C3.
| Parameter | Recommendation | Rationale |
| Base | LiHMDS or NaH (careful control) | Lithium hexamethyldisilazide (LiHMDS) is bulky and non-nucleophilic. It deprotonates the N-H rapidly at -78°C without affecting C3. |
| Alternative Base | DMAP (catalytic) + TEA | For less acidic N-H lactams. DMAP acts as a nucleophilic catalyst, activating the chloroformate. |
| Solvent | THF (Dry) | Essential for LiHMDS stability. |
| Temperature | -78°C (Crucial) | Kinetic deprotonation of N-H occurs faster than thermodynamic equilibration of C3. |
| Reagent | Methyl Chloroformate | Add after deprotonation to trap the N-anion immediately. |
Step-by-Step Procedure (The "Safe" Route)
-
Dissolve: Dissolve 1.0 eq of pure N-H
-lactam in anhydrous THF under Argon/Nitrogen. -
Cool: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Deprotonate: Add 1.1 eq of LiHMDS (1M in THF) dropwise over 10 minutes.
-
Checkpoint: The solution may turn yellow/orange (N-anion formation).
-
-
Acylate: Stir for 15 mins at -78°C, then add 1.2 eq of Methyl Chloroformate (neat or in THF).
-
Quench: Stir for 30 mins at -78°C. Do not warm to RT yet. Quench with saturated NH
Cl while cold. -
Workup: Extract with EtOAc.
Why this works: At -78°C, the N-H deprotonation is irreversible and fast. The C3-H deprotonation has a higher activation energy barrier. By quenching cold, you prevent the system from reaching the thermal energy required for C3 epimerization.
Visual Logic: The Epimerization Trap
Caption: Mechanism of C3 epimerization. High temperature or excess base allows formation of the planar enolate, destroying stereochemistry.
FAQ & Troubleshooting Matrix
Q: I used the Staudinger reaction with an N-methoxycarbonyl imine, but the yield is <10%. Why? A: The N-methoxycarbonyl group is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the imine nitrogen, making it a terrible nucleophile. It cannot attack the ketene efficiently.
-
Fix: Use the "Two-Step" method: Make the N-PMP (p-methoxyphenyl) lactam first (PMP is electron-donating, excellent yield). Then, remove the PMP (using CAN - Ceric Ammonium Nitrate) and N-acylate as described in Phase 2.
Q: I successfully made the N-H lactam (cis), but after adding the methyl ester, it became a 50:50 cis/trans mixture. A: You likely warmed the reaction too fast or used a base that is too strong/concentrated.
-
Fix: Repeat the N-acylation using LiHMDS at -78°C and quench before removing the cooling bath. If using TEA/DMAP, reduce the amount of DMAP and ensure the reaction time is minimized.
Q: Can I use the Kinugasa reaction instead? A: The Kinugasa reaction (Alkyne + Nitrone) is excellent for cis-lactams. However, it typically yields N-H or N-alkyl lactams. You will still face the Phase 2 challenge of installing the N-carboxylate. The Staudinger route is generally more versatile for diverse C3/C4 substitution patterns.
References
-
Staudinger, H. (1907).[6][7] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. Link
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999).[6] "Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction." European Journal of Organic Chemistry, 1999(12), 3223-3235. Link
-
Jiao, L., Liang, X., & Xu, J. (2006).[1] "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 128(18), 6060-6069. Link
-
Singh, G. S. (2003). "Recent advances in the synthesis of β-lactams." Tetrahedron, 59(39), 7631-7649. Link
-
Tidwell, T. T. (2006). "Ketenes II." John Wiley & Sons. (Authoritative text on Ketene reactivity and cycloadditions). Link
Sources
- 1. Staudinger Synthesis [organic-chemistry.org]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 7. β-Lactam - Wikipedia [en.wikipedia.org]
Validation & Comparative
Characteristic IR carbonyl stretching frequencies of N-protected beta-lactams
Spectroscopic Signatures of Ring Strain: A Guide to N-Protected -Lactam Carbonyl Frequencies
Executive Summary
The
The high ring strain of the four-membered lactam forces the nitrogen atom into a pyramidal geometry, inhibiting the standard amide resonance (
This guide compares the characteristic IR frequencies of N-protected
Part 1: Mechanistic Drivers of Frequency Shifts
To interpret
The "Pyramidal Nitrogen" Effect
In a standard acyclic amide, the nitrogen is
In a
-
Result: The C=O bond retains more "ketone-like" double-bond character.
-
Observable: A baseline blue shift to 1730–1760 cm
.
N-Substituent Electronic Effects
The group attached to the nitrogen (
-
N-Alkyl (Inductive Donor): Alkyl groups donate density via induction (
), slightly stabilizing the partial positive charge on nitrogen, but they do not offer resonance competition. -
N-Acyl/Carbamate (Resonance Competitor): An exocyclic carbonyl (as in Penicillins or Boc-protection) competes for the nitrogen lone pair. Since the exocyclic group is often less strained, it wins the "tug-of-war," leaving the lactam carbonyl with even less resonance stabilization.
-
N-Sulfonyl (Strong EWG): Sulfonyl groups (as in Monobactams) are powerful electron-withdrawing groups (EWG) that strongly sequester the nitrogen lone pair, driving the lactam frequency to its maximum.
Diagram: Electronic Logic of Frequency Shifts
Figure 1: Causal pathway linking N-substituent electronics to observed IR frequency shifts. Electron-withdrawing groups reduce resonance, increasing bond order and frequency.
Part 2: Comparative Analysis of N-Protected Groups
The following table synthesizes experimental data for the most common N-protecting groups used in
Table 1: Characteristic Carbonyl Stretching Frequencies
| N-Protecting Group Class | Substituent Type | Frequency Range ( | Electronic Mechanism | Drug/Reagent Examples |
| N-Alkyl | Inductive Donor ( | 1730 – 1760 cm | Baseline strain effect. Nitrogen retains some ability to donate to C=O. | Simple monocyclic |
| N-Aryl | Weak Resonance Competitor | 1745 – 1770 cm | Phenyl ring competes for lone pair, but steric twist often limits conjugation. | N-Phenyl lactams; Synthetic intermediates. |
| N-Acyl / Carbamate | Resonance Competitor ( | 1770 – 1800 cm | Exocyclic C=O pulls density. Lactam C=O becomes highly reactive (anhydride-like). | Penicillins , Cephalosporins, N-Boc/Cbz protected lactams. |
| N-Sulfonyl | Strong EWG ( | 1780 – 1795 cm | Strong inductive withdrawal + resonance delocalization into sulfonyl group. | Monobactams (e.g., Aztreonam), N-Tosyl lactams. |
Critical Analysis of Specific Classes
-
The "Boc" Doublet: When analyzing N-Boc (tert-butoxycarbonyl)
-lactams, expect to see two distinct carbonyl peaks. The lactam carbonyl typically appears at 1770–1785 cm , while the carbamate (Boc) carbonyl appears lower, around 1710–1730 cm . -
Monobactams: The N-sulfonic acid group in Aztreonam acts similarly to the N-Tosyl group. The high frequency (~1786 cm
) correlates directly with its high acylating power against bacterial Penicillin-Binding Proteins (PBPs).
Part 3: Validated Experimental Protocol
Inconsistent sample preparation is the leading cause of reported frequency errors (up to
Protocol: Solution-Phase Measurement (Recommended)
Objective: Measure intrinsic molecular vibration without lattice interference.
-
Solvent Selection: Use Chloroform (
) or Dichloromethane ( ) .-
Why: Non-polar enough to dissolve protected lactams; polar enough to prevent aggregation. Avoid alcohols (H-bonding broadens and shifts peaks).
-
-
Concentration: Prepare a 10–20 mM solution.
-
Validation: Run a dilution series (5 mM, 10 mM, 20 mM). If the peak position (
) remains constant, the system is free of intermolecular H-bonding.
-
-
Cell Path: Use a 0.1 mm or 0.5 mm NaCl/KBr liquid cell.
-
Background Subtraction: rigorous subtraction of the pure solvent spectrum is critical, as chlorinated solvents have weak overtones in the 1600–1800 region.
Protocol: Solid-State (KBr Pellet)
Use Case: When solubility is poor or for rapid QC.
-
Warning: KBr spectra often show broadening or "shoulders" due to crystal packing forces (See Ref 4).
-
Correction: Report as "
(KBr)" and expect values to be 5–10 cm lower than solution phase due to dipole-dipole lattice stabilization.
Diagram: Measurement Workflow
Figure 2: Decision tree for selecting the appropriate IR measurement technique to ensure data integrity.
References
-
Comparison of Monobactams and Penicillins: Vertex AI Search. "Chemical and spectroscopic characterization of monobactams." PubMed. [Link]
-
General Carbonyl Frequencies & Ring Strain: LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." [Link]
-
N-Tosyl and N-Acyl Specific Data: Journal of Chemical and Pharmaceutical Research. "Synthesis and characterization of β-Lactam compounds." [Link]
-
Solvent vs. Solid State Effects: ResearchGate. "Higher resolution IR spectra of 2 in CHCl3 solution and in a KBr pellet." [Link]
-
Penicillin G Spectral Data: MDPI. "Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region." [Link]
Decoding the Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-oxoazetidine-1-carboxylate
For Immediate Release
A Deep Dive into the Fragmentation Behavior of a Key Beta-Lactam Building Block for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and organic synthesis, understanding the structural intricacies of key molecular scaffolds is paramount. Methyl 2-oxoazetidine-1-carboxylate, a foundational beta-lactam structure, serves as a critical building block for a wide array of more complex molecules, including potent antibiotics. Its characterization is a frequent necessity, and mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Methyl 2-oxoazetidine-1-carboxylate, offering a comparative perspective grounded in the established fragmentation behavior of beta-lactam containing molecules.
Introduction to Methyl 2-oxoazetidine-1-carboxylate and the Significance of its Mass Spectral Analysis
Methyl 2-oxoazetidine-1-carboxylate (C₅H₇NO₃, Exact Mass: 129.0426 g/mol ) is a simple yet pivotal molecule featuring the characteristic four-membered beta-lactam ring. This strained ring system is the lynchpin of the bioactivity of numerous antibiotics, and its integrity and structure are of primary interest during synthesis and analysis. Mass spectrometry provides a rapid and sensitive method to confirm the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. Understanding these fragmentation pathways is crucial for unambiguous identification, purity assessment, and reaction monitoring.
Predicted Fragmentation Pattern: A Mechanistic Perspective
While a publicly available, experimentally derived mass spectrum for Methyl 2-oxoazetidine-1-carboxylate is not readily found, its fragmentation pattern can be reliably predicted based on the well-documented behavior of beta-lactams under various ionization conditions.[1][2][3][4] The fragmentation is largely dictated by the inherent strain of the four-membered ring and the presence of the N-carbomethoxy group.
Electron Ionization (EI) - A High-Energy Fragmentation Scenario
Under the high-energy conditions of Electron Ionization (EI), we anticipate significant fragmentation. The initial event is the removal of an electron to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 129.
The most characteristic fragmentation pathway for beta-lactams is a retro [2+2] cycloaddition-type cleavage of the four-membered ring.[1] This pathway is expected to be a dominant feature in the EI spectrum of Methyl 2-oxoazetidine-1-carboxylate.
Experimental Workflow: Electron Ionization Mass Spectrometry (EI-MS)
Caption: Workflow for EI-MS analysis.
The primary fragmentation pathways under EI are proposed as follows:
-
Pathway A: Retro [2+2] Cycloaddition: The molecular ion undergoes cleavage of the C2-C3 and N1-C4 bonds of the azetidinone ring. This would lead to the formation of two key fragments:
-
m/z 72: A radical cation corresponding to methyl isocyanate (CH₃NCO)⁺˙.
-
m/z 57: A cation corresponding to the ketene fragment (CH₂=C=O)⁺.
-
-
Pathway B: Loss of the Methoxy Group: Alpha-cleavage adjacent to the carbonyl of the ester can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z 98 .
-
Pathway C: Loss of Carbon Monoxide: The beta-lactam ring is known to lose carbon monoxide (CO), which would generate a fragment at m/z 101 .
-
Pathway D: Loss of the Carbomethoxy Group: Cleavage of the N-C bond can result in the loss of the entire carbomethoxy group (•COOCH₃), leading to a fragment corresponding to the azetidinone ring at m/z 70 .
Predicted EI Fragmentation of Methyl 2-oxoazetidine-1-carboxylate
Caption: Predicted EI fragmentation pathways.
Electrospray Ionization (ESI) - A "Softer" Approach
Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation and a prominent protonated molecular ion ([M+H]⁺).[5][6] For Methyl 2-oxoazetidine-1-carboxylate, this would be observed at m/z 130 . In positive ion mode, adducts with sodium ([M+Na]⁺ at m/z 152 ) or potassium ([M+K]⁺ at m/z 168 ) may also be observed depending on the solvent system.
Tandem mass spectrometry (MS/MS) of the protonated molecular ion (m/z 130) would be required to induce fragmentation. The fragmentation pathways would be similar to those in EI, but initiated from an even-electron species.
-
Collision-Induced Dissociation (CID) of [M+H]⁺:
-
The primary fragmentation is still expected to be the cleavage of the beta-lactam ring.
-
Loss of methanol (CH₃OH) from the protonated molecule could lead to a fragment at m/z 98 .
-
Loss of carbon dioxide (CO₂) could result in a fragment at m/z 86 .
-
Comparative Analysis with Structurally Similar Compounds
The predicted fragmentation pattern of Methyl 2-oxoazetidine-1-carboxylate is consistent with the observed fragmentation of more complex beta-lactam antibiotics. For instance, studies on penicillins and cephalosporins consistently report the cleavage of the beta-lactam ring as a major fragmentation pathway.[1][2][7] The presence of additional fused rings and side chains in these larger molecules leads to more complex spectra, but the fundamental beta-lactam ring opening remains a diagnostic feature.
| Fragment Ion (m/z) | Proposed Structure/Loss | Ionization Mode | Significance |
| 129 | Molecular Ion (M⁺˙) | EI | Confirms Molecular Weight |
| 130 | Protonated Molecule ([M+H]⁺) | ESI | Confirms Molecular Weight |
| 101 | [M - CO]⁺˙ | EI | Characteristic loss from beta-lactam |
| 98 | [M - •OCH₃]⁺ or [M+H - CH₃OH]⁺ | EI / ESI-MS/MS | Indicates presence of methyl ester |
| 72 | [CH₃NCO]⁺˙ | EI | Product of retro [2+2] cycloaddition |
| 70 | [M - •COOCH₃]⁺ | EI | Loss of the N-substituent |
| 57 | [CH₂=C=O]⁺ | EI | Product of retro [2+2] cycloaddition |
Conclusion
The mass spectrometry fragmentation of Methyl 2-oxoazetidine-1-carboxylate is predicted to be dominated by the characteristic cleavage of the strained beta-lactam ring, particularly under Electron Ionization. The retro [2+2] cycloaddition pathway provides diagnostic fragment ions that can confirm the presence of the core azetidinone structure. Softer ionization techniques like ESI will likely yield a prominent protonated molecular ion, requiring tandem MS to induce fragmentation and obtain structural information. This guide provides a foundational understanding for researchers to interpret mass spectral data of this important synthetic intermediate and its derivatives, facilitating confident structural elucidation and purity assessment in their scientific endeavors.
References
-
Mitscher, L. A., Showalter, H. D., Shirahata, K., & Foltz, R. L. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. The Journal of Antibiotics, 28(9), 668-675. [Link]
-
Heller, D. N., & Ngoh, M. A. (1998). Electrospray ionization and tandem ion trap mass spectrometry for the confirmation of seven beta-lactam antibiotics in bovine milk. Rapid communications in mass spectrometry, 12(24), 2031-2040. [Link]
-
Li, Y., et al. (2018). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. Journal of AOAC International, 101(4), 1062-1071. [Link]
-
Malla, T. R., et al. (2021). Mass spectrometry reveals potential of β-lactams as SARS-CoV-2 Mpro inhibitors. Chemical Communications, 57(8), 1035-1038. [Link]
-
Chen, Y., et al. (2013). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2013, 895108. [Link]
-
Bordin, C., et al. (2022). Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Laboratory Medicine, 53(2), 128-137. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Deng, H., & Sarlah, D. (2019). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 30(10), 2115-2123. [Link]
-
Cambier, V., Hance, T., & de Hoffmann, E. (1999). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. Phytochemical Analysis, 10(3), 119-125. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
PubChem. (n.d.). N-methyl-2-oxoazetidine-1-carboxamide. [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... [Link]
-
Tooke, C. L., et al. (2019). Non-Hydrolytic β-Lactam Antibiotic Fragmentation by l,d-Transpeptidases and Serine β-Lactamase Cysteine Variants. Angewandte Chemie International Edition, 58(28), 9478-9483. [Link]
-
eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
ResearchGate. (n.d.). General pattern of mass fragmentation of β-lactams. [Link]
-
PubChem. (n.d.). Methyl azetidine-2-carboxylate. [Link]
-
PubChem. (n.d.). 1-azetidinecarboxylic acid, 2-[[[(1r)-1-methyl-2-(methylamino)-2-oxoethyl]amino]carbonyl]-2-(phenylmethyl)-. [Link]
-
MassBank. (2019). N-Methyl-2-pyrrolidone. [Link]
Sources
- 1. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrospray ionization and tandem ion trap mass spectrometry for the confirmation of seven beta-lactam antibiotics in bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non‐Hydrolytic β‐Lactam Antibiotic Fragmentation by l,d‐Transpeptidases and Serine β‐Lactamase Cysteine Variants - PMC [pmc.ncbi.nlm.nih.gov]
Acid Stability Comparison: Methyl 2-oxoazetidine-1-carboxylate vs. tert-Butyl Analog
Executive Summary
In the synthesis of
The Core Distinction:
-
tert-Butyl Analog (Boc): Highly acid-labile.[][2] Designed for temporary protection and removal under mild-to-strong acidic conditions (TFA, HCl).
-
Methyl Analog (Moc): Acid-stable. Acts as a "permanent" protecting group in acidic media, requiring harsh basic or nucleophilic conditions for removal—conditions that often jeopardize the strained
-lactam ring.
This guide details the mechanistic basis for this divergence, provides experimental protocols for stability validation, and offers a decision framework for synthetic planning.
Mechanistic Insight: The Cation Stability Factor
The disparity in acid stability is governed by the stability of the carbocation intermediate formed during the cleavage mechanism.
The Boc Pathway (Acid Labile)
The tert-butyl carbamate undergoes acid-catalyzed cleavage via an E1-like mechanism. Protonation of the carbonyl oxygen or the carbamate oxygen leads to the expulsion of the stable tert-butyl cation (
The Methyl Pathway (Acid Stable)
The methyl carbamate lacks a pathway to form a stable carbocation. The methyl cation (
Visualization of Cleavage Pathways
The following diagram contrasts the energetic feasibility of the two pathways.
Figure 1: Mechanistic divergence showing the accessible pathway for Boc cleavage versus the energetic barrier preventing Methyl carbamate cleavage in acid.
Experimental Validation Protocols
To objectively compare these analogs, the following self-validating protocols are recommended. These workflows allow researchers to quantify stability and deprotection efficiency.
Protocol A: Trifluoroacetic Acid (TFA) Challenge
Purpose: To demonstrate the rapid cleavage of the tert-butyl analog and the inertness of the methyl analog.
Materials:
-
Substrate (0.1 mmol)
-
DCM (Dichloromethane), anhydrous[3]
-
TFA (Trifluoroacetic acid), Reagent Grade
-
Anisole (Scavenger for
-Bu cations)[2]
Workflow:
-
Dissolve 0.1 mmol of the substrate in 1 mL DCM.
-
Add 2 equivalents of Anisole (crucial for Boc to prevent alkylation of the lactam ring).
-
Add 1 mL TFA (Final concentration: 50% v/v).
-
Stir at room temperature (25°C).
-
Monitoring: Take aliquots at T=5 min, 30 min, and 4 hours.
-
Analysis: Quench with saturated
(carefully!), extract with EtOAc, and analyze via TLC or HPLC.
Expected Outcome:
-
tert-Butyl Analog: >95% conversion to free lactam within 30 minutes.
-
Methyl Analog: >98% recovery of starting material even after 4 hours.
Protocol B: Lewis Acid Stress Test ( )
Purpose: To test stability under Lewis acidic conditions often used for selective deprotection or chelation-controlled additions.
Workflow:
-
Dissolve 0.1 mmol substrate in DCM.
-
Add 3.0 equivalents of
. -
Stir at room temperature for 12 hours.
Expected Outcome:
-
tert-Butyl Analog: Slow degradation or partial deprotection (Boc is sensitive to strong Lewis acids).
-
Methyl Analog: Fully stable.
Comparative Data Analysis
The following table summarizes the stability profiles based on standard protecting group kinetics and
| Condition | tert-Butyl Analog (Boc) | Methyl Analog (Moc) | Implications |
| 50% TFA / DCM | Labile ( | Stable (No reaction) | Boc is ideal for global deprotection steps. |
| 1M HCl / EtOAc | Labile (Cleaves in ~30-60 min) | Stable | Methyl allows for acidic workups without loss. |
| ZnBr2 / DCM | Sensitive (Slow cleavage) | Stable | Methyl allows Lewis-acid catalyzed side-chain modifications. |
| Basic Hydrolysis (OH-) | Sensitive (Ring opening risk) | Labile (Requires strong base) | CRITICAL: Removing Methyl requires conditions that often destroy the |
| H2 / Pd-C | Stable | Stable | Both compatible with hydrogenolysis of benzyl esters. |
Application Decision Framework
Choosing between these two analogs is not just about stability; it is about the deprotection strategy relative to the fragility of the
When to use tert-Butyl (Boc):
-
Standard Synthesis: When you need to deprotect the nitrogen to couple a side chain (e.g., in ampicillin or cephalosporin analogs).
-
Safety: The deprotection conditions (acid) generally preserve the
-lactam ring better than the conditions required to remove a methyl carbamate (strong nucleophiles/bases).
When to use Methyl (Moc):
-
Permanent Protection: When the nitrogen does not need to be deprotected later.
-
Acidic Steps Required: If you must perform harsh acidic chemistry (e.g., Friedel-Crafts on a side chain) elsewhere on the molecule.
-
Crystallography: Methyl analogs often crystallize better due to reduced steric bulk and lack of rotamers compared to Boc.
Figure 2: Decision tree for selecting the appropriate analog based on synthetic requirements.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268. Link
-
Indelicato, J. M., et al. (1974). "Hydrolysis of 3-acylamino-2-azetidinones (beta-lactams)." Journal of Medicinal Chemistry, 17(5), 523–527. (Discusses the sensitivity of the lactam ring to hydrolysis). Link
-
Han, W. T., et al. (1990). "The synthesis of 3-amino-2-azetidinone derivatives." Journal of Organic Chemistry, 55(13), 3992-4004. (Demonstrates Boc cleavage on beta-lactams). Link
Sources
Structural Fidelity in Drug Design: A Comparative Guide to X-ray Crystallography of N-Substituted Azetidinone Derivatives
Executive Summary: The -Lactam Imperative
The azetidin-2-one (
In this guide, we move beyond basic synthesis to the structural validation of these compounds. While NMR provides solution-state dynamics, only Single Crystal X-ray Diffraction (SC-XRD) offers the absolute stereochemical resolution required to map the ring strain and pyramidalization of the nitrogen atom—factors that directly correlate with biological reactivity and shelf-life stability.
Comparative Analysis: X-ray Crystallography vs. Alternatives[1][2]
In the characterization of N-substituted azetidinones, researchers often choose between SC-XRD, NMR, and Computational Docking/DFT. The following analysis objectively compares these methodologies based on experimental outcomes.
Table 1: Performance Matrix of Structural Elucidation Methods
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | Computational (DFT/Docking) |
| Stereochemistry | Absolute (Definitive assignment of cis/trans and R/S) | Relative (Inferred via coupling constants | Predictive (Energy minimization) |
| Ring Planarity | Precise (Quantifies N-pyramidalization to <0.01 Å) | Averaged (Rapid tumbling obscures strain) | Idealized (Gas phase often ignores packing forces) |
| Intermolecular Forces | Direct Observation (H-bonds, | Indirect (Chemical shift perturbations) | Simulated (Force field dependent) |
| Sample State | Solid Crystal (0.1–0.3 mm) | Solution (CDCl | Virtual |
| Throughput | Low to Medium (Requires crystal growth) | High | Very High |
Expert Insight: While NMR is faster, it often fails to resolve the subtle ring puckering in N-substituted derivatives caused by steric clash between the N-substituent and C3/C4 groups. SC-XRD is the only method that validates the "bioactive conformation" trapped in the solid state, which often mirrors the enzyme-bound state.
Structural Data Analysis: N-Substituted Azetidinone Derivatives
The reactivity of the
Experimental Data Comparison
The following data aggregates structural parameters from N-phenyl substituted derivatives versus C-substituted analogs.
Table 2: Key Bond Metrics & Ring Strain Indicators
| Structural Parameter | N-Phenyl-3-chloro-azetidin-2-one (Active) | Unsubstituted Azetidin-2-one (Reference) | Significance |
| C2=O Bond Length | 1.202 – 1.217 Å | 1.225 Å | Shorter bond in N-substituted indicates less resonance; higher reactivity. |
| N1—C2 Bond Length | 1.360 – 1.380 Å | 1.345 Å | Longer bond implies weaker amide character due to N-substitution. |
| N1—C4 Bond Length | 1.485 – 1.495 Å | 1.470 Å | Steric bulk at Nitrogen stretches the ring. |
| Sum of Angles at N1 | ~355° - 359° (Slightly Pyramidal) | 360° (Planar) | Deviation from 360° indicates ring strain energy. |
| Planar (RMSD < 0.05 Å) | Planar | N-substitution maintains planarity but strains the N1 geometry. |
Data Interpretation: The X-ray data reveals that N-substitution (specifically electron-withdrawing aryl groups) pulls electron density away from the ring nitrogen. This prevents the lone pair from fully participating in resonance with the carbonyl, effectively "activating" the ring for cleavage.
Experimental Protocol: Crystallization & Data Collection
Growing diffraction-quality crystals of N-substituted azetidinones is challenging due to the flexibility of the N-substituent.
Phase 1: Synthesis & Purification (Prerequisite)
-
Method: Staudinger cycloaddition (Schiff base + Chloroacetyl chloride).
-
Purification: Silica gel column chromatography (Ethyl Acetate:Hexane 2:8). Purity must be >98% by HPLC before crystallization.
Phase 2: Crystallization Strategy (The "Slow Diffusion" Method)
Direct evaporation often yields amorphous powder. The Liquid-Liquid Diffusion method is superior for this class.
-
Inner Phase: Dissolve 20 mg of the azetidinone derivative in 0.5 mL of a "good" solvent (Dichloromethane or Chloroform). Place in a narrow 5 mL vial.
-
Outer Phase: Carefully layer 2.0 mL of a "poor" solvent (n-Hexane or Diethyl Ether) on top. Crucial: Add dropwise down the side to prevent immediate mixing.
-
Incubation: Seal with Parafilm (poke 1 small hole for slow pressure release). Store at 4°C in a vibration-free environment.
-
Harvest: Crystals (needles or blocks) typically appear within 48–72 hours.
Phase 3: Diffraction Protocol
-
Mounting: Use a cryo-loop with Paratone-N oil.
-
Temperature: 100 K (Liquid Nitrogen stream). Room temperature data often results in high thermal ellipsoids for the terminal phenyl rings.
-
Source: Mo-K
radiation ( = 0.71073 Å). -
Refinement Strategy:
-
Solve structure using Direct Methods (SHELXT).
-
Refine using Full-matrix least-squares on
(SHELXL). -
Constraint: If the phenyl ring is disordered, use AFIX 66 constraints.
-
Visualizations & Logic Flows
Diagram 1: The Structural Validation Workflow
This diagram outlines the critical path from synthesis to the deposition of a validated structure (CIF).
Caption: Figure 1. Iterative workflow for obtaining high-fidelity crystallographic data for azetidinones.
Diagram 2: Structure-Activity Relationship (SAR) Logic
How X-ray data informs biological potency.
Caption: Figure 2. Mechanistic pathway linking structural modifications observed in X-ray data to biological efficacy.
References
-
Structural Analysis of N-substituted Azetidinones
- Title: Crystal structure of N-phenyl-3-[2-(4'-chlorophenylthio)propanoyl]-2-azetidinone.
- Source: ResearchGate / Journal of Chemical Crystallography.
-
URL:
-
Synthesis and Biological Evaluation
- Title: Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones.
- Source: MDPI (Molecules).
-
URL:
-
Methodological Comparison (X-ray vs NMR)
- Title: A Researcher's Guide to Stereochemistry Determin
-
Source: BenchChem.[1]
-
URL:
-
Ring Planarity and Hydrogen Bonding
- Title: Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one.
- Source: PubMed Central (PMC).
-
URL:
Sources
A Comparative Guide to the Reactivity of N-Tosyl vs. N-Methoxycarbonyl β-Lactams
For researchers, scientists, and drug development professionals, the β-lactam ring is a cornerstone of antibiotic chemistry and a versatile synthetic intermediate. The reactivity of this strained four-membered ring is critically governed by the nature of the substituent on the nitrogen atom. This guide provides an in-depth comparison of two common N-substituents: the strongly electron-withdrawing N-tosyl group and the N-methoxycarbonyl group. Understanding their distinct electronic influences is paramount for predicting chemical stability, designing reaction pathways, and modulating biological activity.
The Decisive Role of the N-Substituent: Electronic and Steric Underpinnings
The inherent reactivity of the β-lactam (2-azetidinone) ring stems from significant ring strain and the electrophilic character of the endocyclic carbonyl carbon. Nucleophilic attack at this carbon leads to the characteristic ring-opening reaction. The substituent on the nitrogen atom directly modulates this electrophilicity.
-
N-Tosyl Group (p-Toluenesulfonyl): The tosyl group is a powerful electron-withdrawing substituent. The sulfur atom, in its high oxidation state and flanked by two oxygen atoms and an aromatic ring, exerts a strong inductive effect (-I). This effect pulls electron density away from the nitrogen atom. Consequently, the nitrogen lone pair is less available for resonance delocalization into the carbonyl group, a phenomenon that typically stabilizes amides. This "de-stabilization" of the amide bond significantly increases the partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[1][2] The presence of such an electron-withdrawing group is known to accelerate hydrolysis and other nucleophilic ring-opening reactions.[2]
-
N-Methoxycarbonyl Group: The N-methoxycarbonyl group, a carbamate, is also electron-withdrawing, but its influence is more nuanced and generally weaker than the tosyl group. While the carbonyl group does pull electron density from the nitrogen, the adjacent methoxy group can donate electron density through resonance. More importantly, the nitrogen lone pair can participate in resonance with the carbamate carbonyl, which competes with delocalization into the β-lactam carbonyl. This still results in an activated β-lactam compared to an N-alkyl equivalent, but the activation is less pronounced than with the N-tosyl group.
The following diagram illustrates the primary electronic effects of these two substituents on the β-lactam ring.
Caption: Electronic influence of N-substituents on the β-lactam carbonyl.
Comparative Reactivity Analysis
The differing electronic profiles of the N-tosyl and N-methoxycarbonyl groups lead to significant and predictable differences in their reactivity towards nucleophiles.
| Feature | N-Tosyl β-Lactam | N-Methoxycarbonyl β-Lactam | Rationale |
| Electrophilicity | Very High | Moderate to High | The superior electron-withdrawing capacity of the sulfonyl group leads to greater activation of the carbonyl carbon.[1][2] |
| Rate of Nucleophilic Ring Opening | Fast | Moderate | Expected to be significantly faster due to the higher electrophilicity and greater stabilization of negative charge on the nitrogen in the transition state. |
| Chemical Stability | Lower | Higher | More susceptible to degradation by nucleophiles, including water (hydrolysis), especially under basic or acidic conditions. |
| Deprotection Conditions | Harsh (e.g., Na/NH₃, HBr/phenol) | Mild (e.g., mild acid or base) | The stability of the N-S bond necessitates strong reductive or acidic conditions for cleavage, whereas the carbamate is designed for easier removal.[3] |
Experimental Protocols
To empirically validate the reactivity differences, a standardized set of experiments is required. The following protocols outline the synthesis of model compounds and a comparative kinetic analysis of their hydrolysis. This workflow provides a self-validating system by ensuring the comparison is performed on compounds of known purity under identical conditions.
Experimental Workflow Diagram
Caption: Workflow for synthesis and comparative reactivity analysis.
Protocol 1: Synthesis of N-Substituted β-Lactams
This protocol describes the synthesis of the target compounds from a common N-unsubstituted β-lactam precursor, which can be prepared via established methods like the Staudinger cycloaddition followed by oxidative cleavage of an N-PMP group.[4]
A. Synthesis of N-Tosyl-β-lactam
-
Dissolve the N-unsubstituted β-lactam (1.0 mmol) in dry dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 mmol, 1.5 eq) followed by 4-dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq).
-
Add a solution of p-toluenesulfonyl chloride (1.2 mmol, 1.2 eq) in dry dichloromethane (5 mL) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Synthesis of N-Methoxycarbonyl-β-lactam
-
Dissolve the N-unsubstituted β-lactam (1.0 mmol) in dry dichloromethane (10 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 mmol, 1.5 eq).
-
Slowly add methyl chloroformate (1.2 mmol, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up and purify the product using the same procedure described for the N-tosyl analog (steps 6-9).
Protocol 2: Comparative Analysis of Hydrolysis Rate
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the rate of disappearance of the starting β-lactam under controlled basic conditions.
-
Preparation: Prepare stock solutions (10 mM) of both the purified N-tosyl and N-methoxycarbonyl β-lactams in acetonitrile. Prepare a reaction buffer (e.g., 0.05 M sodium borate buffer, pH 9.0).
-
HPLC Method Development: Develop an isocratic or gradient reverse-phase HPLC method that provides good separation between the starting β-lactam and its ring-opened hydrolysis product.
-
Kinetic Run: a. Equilibrate the reaction buffer to a constant temperature (e.g., 25 °C) in a thermostated vessel with stirring. b. To initiate the reaction, add a small aliquot of the β-lactam stock solution to the buffer to achieve a final concentration of ~0.1 mM. c. Immediately withdraw the first sample (t=0) and quench the hydrolysis by adding it to a vial containing an equal volume of a quenching solution (e.g., 0.1 M HCl in acetonitrile). d. Continue to withdraw and quench samples at regular intervals (e.g., every 5 minutes for the N-tosyl compound, every 30 minutes for the N-methoxycarbonyl compound, adjust as needed based on preliminary runs).
-
Analysis: Analyze all quenched samples by HPLC. Record the peak area of the starting β-lactam for each time point.
-
Data Processing: a. For each compound, plot the natural logarithm of the peak area (ln[Area]) versus time. b. The data should fit a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to the negative of the observed rate constant (-k_obs). c. Compare the k_obs values for the two compounds. It is predicted that k_obs (N-tosyl) >> k_obs (N-methoxycarbonyl).
Implications for Synthesis and Drug Development
The choice between an N-tosyl and an N-methoxycarbonyl group has profound practical consequences:
-
Synthetic Strategy: The N-methoxycarbonyl group is a classic protecting/activating group. It enhances the reactivity of the β-lactam for certain transformations while being readily removable under mild conditions, making it suitable for multi-step syntheses. The N-tosyl group, due to the difficulty of its removal, is less commonly used as a temporary protecting group.[3] Instead, its powerful activating nature is exploited when the β-lactam ring is intended to be opened, or when the final product is intended to be an N-tosyl β-lactam.
-
Drug Design: In the context of β-lactam antibiotics, which act by acylating bacterial penicillin-binding proteins (PBPs), a highly reactive β-lactam is desirable. However, this must be balanced with stability in aqueous media to ensure the drug reaches its target. An N-tosyl group would likely render a β-lactam too unstable for systemic use as a traditional antibiotic. However, this high reactivity could be harnessed for applications such as targeted covalent inhibitors for other enzymes where rapid and irreversible binding is the goal.
Conclusion
The N-tosyl and N-methoxycarbonyl substituents impart markedly different chemical properties to the β-lactam ring. The N-tosyl group acts as a powerful activating group, significantly increasing the electrophilicity of the carbonyl carbon and rendering the ring highly susceptible to nucleophilic attack. In contrast, the N-methoxycarbonyl group offers a more moderate level of activation, balancing reactivity with greater chemical stability. For the medicinal chemist and synthetic strategist, a clear understanding of these differences is essential for the rational design of molecules and reaction pathways, enabling precise control over the stability and reactivity of this vital heterocyclic scaffold.
References
-
Page, M. I. (2004). Acyl vs Sulfonyl Transfer in N-Acyl β-Sultams and 3-Oxo-β-sultams. Organic Letters, 6(2), 201-203. [Link]
-
Page, M. I., et al. (2005). Different transition-state structures for the reactions of beta-lactams and analogous beta-sultams with serine beta-lactamases. Journal of the American Chemical Society, 127(51), 18146-18155. [Link]
-
Azizi, Z., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(49), 34673-34684. [Link]
-
Azizi, Z., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances. [Link]
-
Page, M. I. (2004). Acyl vs Sulfonyl Transfer in N-Acyl β-Sultams and 3-Oxo-β-sultams. ResearchGate. [Link]
-
Page, M. I., et al. (2004). Acyl vs sulfonyl transfer in N-acyl beta-sultams and 3-oxo-beta-sultams. Organic Letters, 6(2), 201-3. [Link]
-
Dalla Croce, P., & La Rosa, C. (2000). STUDIES ON RING OPENING REACTIONS OF N-PHENYLSULFONYL SUBSTITUTED SPIRO-β-LACTAMS. Semantic Scholar. [Link]
-
Banik, B. K., et al. SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. ScholarWorks @ UTRGV. [Link]
-
Cravotto, G., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 15(18), 3126-3150. [Link]
-
Kayser, M. M., et al. (2006). Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. Molecules, 11(1), 56-68. [Link]
Sources
Validating purity of Methyl 2-oxoazetidine-1-carboxylate using TLC and GC-MS
Executive Summary
Methyl 2-oxoazetidine-1-carboxylate (CAS: Generic structure ref: N-protected
This guide challenges the standard reliance on GC-MS for this compound.[1][2] While GC-MS provides structural confirmation, the thermal instability of the
Compound Profile & Analytical Challenges
The analyte is an
| Property | Description | Analytical Implication |
| Structure | 4-membered lactam ring with | High ring strain (~25 kcal/mol).[1][2] |
| Thermal Stability | Moderate to Low | Decomposes >150°C (Ring opening/Decarboxylation). |
| UV Activity | Low ( | Weak detection at 254 nm; requires staining or low-UV (210 nm) monitoring.[1][2] |
| Polarity | Moderate | Elutes mid-range in EtOAc/Hexane systems. |
Method A: Thin Layer Chromatography (TLC)
Role: Rapid qualitative screening and reaction monitoring.
The Protocol[3][4][5][6]
-
Stationary Phase: Silica Gel 60
aluminum-backed plates.[1][2] -
Mobile Phase: Ethyl Acetate : Hexane (30:70 v/v).
-
Optimization Note: Due to the polarity of the carbamate, increasing EtOAc to 40% may be necessary if
.
-
-
Sample Prep: Dissolve 5 mg in 1 mL Dichloromethane (DCM).
Visualization (The Critical Step)
Since the compound lacks strong conjugation, UV visualization at 254 nm is often insufficient. Chemical staining is mandatory.[2]
-
UV Check (254 nm): Look for dark spots (quenching). Limit: Only detects high concentrations.[2]
-
Stain 1: Potassium Permanganate (
): -
Stain 2: Iodine Chamber (
):
Interpretation
-
Target
: ~0.45 (in 30% EtOAc). -
Common Impurity: A streak or spot at the baseline (
) indicates hydrolysis (ring opening to the carboxylic acid/amide form).
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Role: Structural identification and trace impurity quantification.[1][2] Warning: This method is destructive.[2] The high injector temperatures can induce thermal ring-opening, creating "ghost" impurities.[2]
The Protocol[3][4][6]
-
Column: Rxi-5ms or DB-5 (30 m x 0.25 mm, 0.25 µm film).[1][2]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1) .
-
Critical: High split ratio minimizes residence time in the hot inlet, reducing degradation.
-
Temperature: Set to 200°C (Do NOT use standard 250°C).
-
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 240°C.
-
Hold 2 min.
-
Data Analysis: Distinguishing Impurity vs. Artifact
When analyzing the Mass Spectrum (EI Source, 70 eV):
-
The Parent Ion (
): Look for the molecular ion (MW ≈ 129). It may be weak.[2] -
The Thermal Artifact: If you see a peak eluting immediately after the main peak with a mass spectrum showing
(Loss of ) or ring fragmentation, this is likely thermal degradation inside the injector , not a synthesis impurity. -
Validation: If the peak area of the "impurity" increases when you raise the inlet temperature from 180°C to 250°C, it is an artifact.
Comparative Analysis: Performance Matrix
The following table objectively compares the two methods against the "Gold Standard" (HPLC-UV/ELSD), which is recommended for final purity certification.
| Feature | TLC (Silica) | GC-MS (EI) | HPLC-UV (Ref.[1][2] Method) |
| Speed | High (10 min) | Medium (30 min) | Medium (30 min) |
| Resolution | Low | High | High |
| Thermal Risk | None (Cold method) | High (Ring opening) | None (Ambient) |
| Quantitation | Semi-quantitative (Visual) | Quantitative (Area %) | Quantitative (Area %) |
| Limit of Detection | ~1000 ppm | ~10 ppm | ~10 ppm |
| Best Use Case | Reaction monitoring; Quick purity check.[1][2] | Identifying unknown impurities; Volatile solvent check.[2] | Final Certificate of Analysis (CoA). |
Experimental Workflow & Decision Logic
The following diagram illustrates the self-validating workflow. It prevents the rejection of pure batches due to GC-induced artifacts.[1][2]
Caption: Logical workflow for validating thermolabile
References
-
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (General TLC staining principles for nitrogen heterocycles).
-
Sigma-Aldrich. (2023).[1][2] TLC Stains and Visualization Reagents. Merck KGaA.[2] (Protocols for KMnO4 and Iodine visualization).
-
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[2] (Reference for thermal degradation in GC inlets and Split injection techniques).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for
-lactam derivatives. (Physical property data for azetidinones). -
BenchChem. (2025).[6] Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives. (Specific synthesis and handling of azetidine-carboxylates).
Sources
Spectroscopic Identification of Ring-Opened Impurities in Beta-Lactam Antibiotics: A Comparative Analytical Guide
Beta-lactam antibiotics, including penicillins and cephalosporins, remain the cornerstone of antibacterial therapy. However, the defining structural feature of these drugs—the highly strained four-membered azetidinone (beta-lactam) ring—is inherently susceptible to nucleophilic attack and hydrolytic degradation. The formation of ring-opened impurities (e.g., penicilloic acids or cephalosporoic acids) not only diminishes therapeutic efficacy but can also trigger severe immunogenic responses.
For analytical scientists and drug development professionals, accurate identification of these impurities is a critical regulatory requirement. This guide objectively compares the performance of primary spectroscopic techniques—Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—in identifying ring-opened beta-lactam impurities. By understanding the mechanistic causality behind spectral shifts, researchers can build robust, self-validating workflows for impurity profiling.
Mechanistic Causality of Spectroscopic Shifts
To effectively compare analytical techniques, we must first understand the physical chemistry of the beta-lactam ring. The ring is characterized by severe steric strain (~90° bond angles) and the inability of the nitrogen lone pair to fully participate in resonance with the adjacent carbonyl group due to orthogonal p-orbital alignment.
When the ring opens via hydrolysis, three fundamental physical changes occur that serve as our spectroscopic targets:
-
Restoration of Resonance : The nitrogen lone pair can finally delocalize into the carbonyl pi-system, drastically reducing the double-bond character of the C=O bond.
-
Relief of Steric Strain : The bond angles relax to standard sp² geometries, altering the magnetic anisotropy and electron density around the adjacent C-6 (penicillins) or C-7 (cephalosporins) protons.
-
Mass Addition : The addition of a water molecule across the broken amide bond increases the molecular weight by exactly 18.01 Da.
Mechanistic causality between beta-lactam ring opening and corresponding spectroscopic phenomena.
Comparative Performance of Spectroscopic Techniques
1. FTIR and Raman Spectroscopy: The First-Line Indicator
-
Performance Profile : Excellent for rapid, non-destructive confirmation of ring integrity. It is highly specific to the carbonyl functional group but lacks the ability to resolve complex stereochemistry.
-
Mechanistic Rationale : In an intact beta-lactam, the lack of amide resonance gives the carbonyl bond high double-bond character, pushing its stretching frequency to an unusually high 1760–1780 cm⁻¹. Upon ring opening, normal amide resonance is restored, and1[1].
2. Nuclear Magnetic Resonance (NMR): The Structural Gold Standard
-
Performance Profile : Unmatched for precise structural elucidation, positional isomerism, and stereochemical assignment.
-
Mechanistic Rationale : The relief of ring strain and the loss of the highly deshielding beta-lactam carbonyl cause a pronounced upfield shift in the protons adjacent to the cleavage site. For example,1[1]. ¹³C NMR similarly shows the disappearance of the strained carbonyl carbon signal (~175 ppm).
3. LC-MS/MS: The High-Sensitivity Screener
-
Performance Profile : Superior sensitivity for trace impurity detection in complex stability-indicating mixtures.
-
Mechanistic Rationale : Electrospray ionization (ESI) easily detects the +18 Da mass shift indicative of hydrolysis. However, mass alone cannot differentiate between isobaric ring-opened isomers (e.g., epimerization at C-6) without orthogonal spectroscopic support.
Quantitative Data Comparison
The following table summarizes the expected quantitative spectral shifts when comparing an intact beta-lactam API to its ring-opened degradant.
| Analytical Technique | Target Parameter | Intact Beta-Lactam Signature | Ring-Opened Impurity Signature | Mechanistic Rationale |
| FTIR / Raman | C=O Stretching Frequency | ~1760 – 1780 cm⁻¹ | Disappears; new bands at ~1600 – 1650 cm⁻¹ | Relief of ring strain restores amide resonance, lowering double-bond character. |
| ¹H NMR | C-6 / C-7 Proton Shift | ~5.4 – 5.9 ppm (deshielded) | ~4.5 – 4.9 ppm (shielded, upfield) | Loss of the highly deshielding, strained beta-lactam carbonyl environment. |
| ¹³C NMR | Beta-Lactam Carbonyl Shift | ~170 – 175 ppm | Shifts to ~165 – 170 ppm | Relaxation of sp² bond angles alters local magnetic anisotropy. |
| LC-MS/MS | Molecular Mass | [M+H]⁺ (Base Mass) | [M+H+18]⁺ (+18 Da Shift) | Hydrolytic cleavage adds one molecule of H₂O across the broken bond. |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, impurity identification cannot rely on a single technique. An ester hydrolysis elsewhere on the molecule could yield the same +18 Da mass shift as a beta-lactam ring opening. The following protocol is designed as a self-validating system , where preparative isolation is cross-examined by orthogonal spectroscopic causality checks.
Analytical workflow for the isolation and spectroscopic identification of ring-opened impurities.
Step 1: Forced Degradation (Hydrolysis)
-
Dissolve 10 mg/mL of the beta-lactam API (e.g., Penicillin G)2[2].
-
Incubate the solution at 30°C for 24–48 hours. Monitor the degradation time-course via analytical HPLC-UV (210 nm) to ensure the primary degradant is formed before secondary degradation occurs.
Step 2: Preparative LC Isolation
-
Scale up the degradation mixture and inject onto a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Elute using a gradient of 0.1% formic acid in water and acetonitrile.
-
Collect the fraction corresponding to the major degradation peak (which typically elutes earlier than the intact API due to increased polarity from the newly formed carboxylic acid).
-
Lyophilize the collected fraction to obtain the solid impurity.
Step 3: LC-MS/MS Screening (Validation Checkpoint 1)
-
Reconstitute 10 µg/mL of the isolated solid in 50:50 Water:Methanol.
-
Analyze via ESI-MS in positive/negative ion mode.
-
Causality Check : Confirm the presence of the [M+H+18]⁺ or [M-H+18]⁻ ion relative to the parent API. This confirms a hydrolysis event but does not yet prove which bond hydrolyzed.
Step 4: FTIR Analysis (Validation Checkpoint 2)
-
Prepare a KBr pellet using 1-2 mg of the lyophilized impurity and 100 mg of anhydrous KBr.
-
Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Causality Check : Verify the complete absence of the characteristic beta-lactam C=O stretch at ~1760-1780 cm⁻¹. If this band is missing, the hydrolysis specifically occurred at the beta-lactam core.
Step 5: 1D and 2D NMR Elucidation (Validation Checkpoint 3)
-
Dissolve 5-10 mg of the impurity in 0.5 mL of D₂O or DMSO-d₆.
-
Acquire ¹H, ¹³C, COSY, and HSQC spectra at 400 MHz or higher.
-
Causality Check : Analyze the chemical shift of the C-6 (penicillins) or C-7 (cephalosporins) proton. Confirm the upfield shift and use 2D NMR to verify 3[3]. The HSQC spectrum will definitively link the shifted proton to its corresponding carbon, locking in the structural assignment.
References
-
[1] Title :1 Source : National Institutes of Health (NIH) / PMC
-
[2] Title :2 Source : Bulletin of the Chemical Society of Japan (OUP)
-
[3] Title : 3 Source : Journal of the Chemical Society, Perkin Transactions 2 (RSC)
Sources
- 1. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A nuclear magnetic resonance study of the degradation of penicillin G in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Methyl 2-oxoazetidine-1-carboxylate proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling reactive intermediates. Methyl 2-oxoazetidine-1-carboxylate is a highly strained, monocyclic
Improper disposal of
Here is your comprehensive, step-by-step operational guide for the safe handling, inactivation, and disposal of methyl 2-oxoazetidine-1-carboxylate.
I. Chemical Profile & Hazard Assessment
Before executing any disposal protocol, it is critical to understand the physicochemical parameters that dictate the compound's behavior. The table below summarizes the operational data for methyl 2-oxoazetidine-1-carboxylate and its structural analogs.
| Property | Value / Characteristic | Operational Rationale & Source |
| Chemical Structure | Monocyclic | High ring strain (~26 kcal/mol) makes it highly susceptible to nucleophilic attack[1]. |
| Physical State | Solid or viscous oil | Treat as potentially combustible; avoid aerosol/dust formation during transfer[3][4]. |
| Toxicity Profile | Sensitizer / Potentially Hazardous | Precautionary principle applies; handle with full PPE to prevent dermal sensitization[3]. |
| Ecotoxicity | High Environmental Risk | Must not be released into municipal drains due to AMR risks[2][3]. |
| Final Disposal | High-Temperature Incineration | Must be processed in a chemical incinerator equipped with an afterburner and scrubber[4]. |
II. Mechanistic Rationale for Chemical Inactivation
Why do we chemically inactivate this compound rather than just sending it directly to EHS?
The core hazard of methyl 2-oxoazetidine-1-carboxylate lies in its intact 4-membered
Workflow for the base-catalyzed hydrolysis and inactivation of beta-lactam waste.
III. Step-by-Step Disposal Methodologies
Protocol A: Chemical Inactivation (Ring Opening)
Execute this protocol in a certified fume hood while wearing nitrile gloves, safety goggles, and a lab coat[4].
-
Dissolution: Transfer the methyl 2-oxoazetidine-1-carboxylate waste into a round-bottom flask. Dissolve the material in a minimal volume of a water-miscible co-solvent (e.g., THF or Methanol) to ensure a homogeneous reaction mixture.
-
Hydrolysis: While stirring vigorously, slowly add an excess of 1M Sodium Hydroxide (NaOH) aqueous solution (approximately 3-5 equivalents).
-
Causality: The excess base ensures pseudo-first-order kinetics, driving the ring-opening reaction to absolute completion.
-
-
Incubation: Allow the mixture to stir at room temperature for 2 to 4 hours.
-
Neutralization: Carefully monitor the pH and add 1M Hydrochloric Acid (HCl) dropwise until the solution reaches a neutral pH of 7.0.
-
Causality: Neutralizing the solution prevents the creation of highly corrosive, basic hazardous waste, ensuring compliance with institutional EHS storage regulations.
-
Protocol B: Self-Validating Analytical Confirmation
Trusting a disposal protocol without verification is a severe liability. This workflow ensures the active compound is entirely destroyed before it leaves your bench.
-
Sampling: Extract a 100
L aliquot from the neutralized waste mixture. -
Analysis: Spot the sample on a TLC plate (or inject it into an HPLC system) alongside a reference standard of intact methyl 2-oxoazetidine-1-carboxylate.
-
Verification: Confirm the complete disappearance of the starting material.
-
Action: If the intact lactam is still detected, add additional 1M NaOH, stir for another hour, and re-test. Once validated as clean, transfer the mixture to a properly labeled "Chemically Inactivated Organic Waste" container for licensed incineration[4].
Self-validating analytical protocol to confirm complete chemical inactivation.
Protocol C: Spill Response and Contaminated Packaging
-
Spill Management: In the event of a solid spill, evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material. Sweep it up carefully to avoid creating airborne dust, and place it in a sealed container for hazardous waste disposal[3]. Never flush spills down the municipal drain [2][3].
-
Empty Containers: To dispose of the primary packaging as non-hazardous waste, the empty container must be triple-rinsed with a suitable organic solvent. The rinsate must be collected and treated as hazardous waste, and the original label must be completely defaced[3][4].
IV. References
-
World Health Organization (WHO). "Annex 6 - WHO Good Manufacturing Practices for Pharmaceutical Products Containing Hazardous Substances." WHO Technical Report Series, No. 957. URL: [Link]
-
Deshmukh, A. R. A. S., et al. "Azetidin-2-ones, Synthon for Biologically Important Compounds." ResearchGate. URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
